Bromo-PEG8-CH2COOtBu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H43BrO10 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H43BrO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20H2,1-3H3 |
InChI Key |
RASVTCSXSQJNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Bromo-PEG8-CH2COOtBu in Engineering PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component of any PROTAC is the linker, a chemical scaffold that connects the POI-binding ligand (warhead) to the E3 ubiquitin ligase-binding ligand. The nature of this linker—its length, flexibility, and chemical composition—is paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This technical guide focuses on the role and application of a specific and widely utilized linker building block: Bromo-PEG8-CH2COOtBu . This molecule is a polyethylene glycol (PEG)-based linker featuring a terminal bromine atom and a tert-butyl protected carboxylic acid. Its structure offers a versatile platform for the modular synthesis of PROTACs, providing a balance of hydrophilicity, defined length, and reactive handles for conjugation.
Core Concepts: The Function of this compound in PROTAC Design
The this compound linker serves several critical functions in the design and optimization of PROTACs:
-
Controlled Spatial Orientation: The 8-unit PEG chain provides a defined and flexible spacer to correctly orient the warhead and the E3 ligase ligand. This is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for efficient ubiquitination and subsequent degradation.
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a key consideration for developing compounds with favorable pharmacokinetic profiles. While hydrophilicity can sometimes hinder passive cell permeability, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar groups, facilitating cell entry.
-
Modular Synthesis: this compound is a bifunctional linker, meaning it has two distinct reactive ends. The bromine atom serves as a reactive electrophile for alkylation reactions, typically with a nucleophilic amine or thiol on one of the binding ligands. The tert-butyl ester protects a carboxylic acid, which, after deprotection, can be coupled to the other ligand via amide bond formation. This modularity allows for the systematic and efficient synthesis of PROTAC libraries with varying ligands and linker attachment points.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 750 | 55 |
| PROTAC-2 | PEG6 | 220 | 82 |
| PROTAC-3 | PEG8 | 85 | 95 |
| PROTAC-4 | PEG10 | 150 | 90 |
| PROTAC-5 | PEG12 | 400 | 70 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
In this illustrative example, the PROTAC with the PEG8 linker demonstrates the optimal balance of length and flexibility, resulting in the most potent degradation (lowest DC50) and the highest efficacy (greatest Dmax). This highlights the critical importance of linker length optimization in PROTAC development.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols are generalized representations of the key chemical transformations.
Protocol 1: Alkylation of a Ligand with this compound
This protocol describes the attachment of the linker to a ligand containing a nucleophilic group (e.g., a primary or secondary amine).
Reagents and Materials:
-
Ligand-NHR (warhead or E3 ligase ligand with an amine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.1-1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the ligand-PEG8-CH2COOtBu conjugate.
Protocol 2: Deprotection of the Tert-Butyl Ester
This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid.
Reagents and Materials:
-
Ligand-PEG8-CH2COOtBu conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the ligand-PEG8-CH2COOtBu conjugate in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the tert-butyl group.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting carboxylic acid is often used in the next step without further purification.
Protocol 3: Amide Coupling to Form the Final PROTAC
This protocol describes the formation of an amide bond between the deprotected linker-ligand conjugate and the second ligand.
Reagents and Materials:
-
Ligand-PEG8-CH2COOH conjugate
-
Second ligand with an amine (Ligand'-NH2)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or another suitable peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the Ligand-PEG8-CH2COOH conjugate (1.0 equivalent) and the second amine-containing ligand (1.0-1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0-4.0 equivalents) to the solution.
-
Add PyBOP (1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the use of this compound in PROTACs.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A modular workflow for synthesizing a PROTAC using this compound.
Caption: Logical relationships of the linker's properties and their impact.
Conclusion
This compound is a valuable and versatile chemical tool in the development of PROTACs. Its well-defined structure, incorporating a flexible and hydrophilic PEG8 chain with orthogonal reactive handles, facilitates the modular and efficient synthesis of these complex molecules. The properties imparted by this linker are critical for optimizing the formation of the ternary complex and for improving the overall physicochemical and pharmacokinetic profiles of the resulting PROTACs. As the field of targeted protein degradation continues to expand, the rational design and selection of linkers, such as those derived from this compound, will remain a cornerstone of successful PROTAC development.
In-Depth Technical Guide: Physical Properties of Bromo-PEG8-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG8-CH2COOtBu is a heterobifunctional chemical compound widely utilized in the field of targeted protein degradation. Specifically, it serves as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins implicated in disease. The unique architecture of this compound, featuring a terminal bromine atom and a tert-butyl protected carboxylic acid, allows for the covalent linkage of a ligand for an E3 ubiquitin ligase and a ligand for the target protein. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on available data from chemical suppliers and scientific literature.
Core Physical and Chemical Properties
A summary of the key physical and chemical data for this compound is presented in the table below. It is important to note that detailed experimental data such as melting and boiling points are not consistently reported across commercial suppliers.
| Property | Value | Source |
| Chemical Name | tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate | N/A |
| Synonyms | Bromo-PEG8-t-butyl ester | BroadPharm |
| CAS Number | Not explicitly found for PEG8 variant | N/A |
| Molecular Formula | C22H43BrO10 | MedchemExpress |
| Molecular Weight | 547.47 g/mol | MedchemExpress, DC Chemicals |
| Appearance | Powder | DC Chemicals |
| Purity | Typically >95% or >98% | BroadPharm |
| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO | DC Chemicals |
Chemical Structure
The chemical structure of this compound is fundamental to its function as a linker molecule. The diagram below illustrates the key functional groups: the bromo group, which can undergo nucleophilic substitution to attach to a protein ligand, the flexible eight-unit PEG chain, and the tert-butyl protected carboxyl group, which can be deprotected to enable conjugation to another molecule.
Caption: Chemical structure of this compound.
Role in PROTAC Synthesis
This compound is a critical building block in the synthesis of PROTACs. Its bifunctional nature allows for the sequential or convergent assembly of the final ternary complex (E3 ligase - PROTAC - Target Protein). The workflow below illustrates a generalized synthetic scheme where the bromo-end of the linker is first reacted with a target protein ligand, followed by deprotection of the tert-butyl group and subsequent amide coupling with an E3 ligase ligand.
References
Technical Guide: Solubility Profile of Bromo-PEG8-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG8-CH2COOtBu (tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate), a heterobifunctional PROTAC linker. Due to the compound's specific nature as a research chemical, explicit quantitative solubility data is not widely published. Therefore, this document focuses on its expected solubility based on structural analysis and provides a detailed experimental protocol for determining its precise thermodynamic solubility in various solvents.
Expected Solubility Profile
The structure of this compound contains two key features that dictate its solubility: a hydrophilic octaethylene glycol (PEG8) chain and hydrophobic terminal groups (bromoethyl and tert-butyl ester). The long, polar PEG chain is known to enhance solubility in aqueous and polar organic solvents.[1][2][3][4] Conversely, the nonpolar nature of the tert-butyl ester and the bromoethyl moiety contributes to solubility in less polar organic solvents.
Based on these structural characteristics, the following table summarizes the expected qualitative solubility of this compound in common laboratory solvents.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Soluble | These solvents are capable of solvating both the polar PEG chain and the less polar termini of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving organic molecules with moderate polarity. |
| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group interacts favorably with the PEG chain. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble | Generally good solvents for PEGylated compounds. |
| Aqueous Buffers | PBS, Tris Buffer | Sparingly Soluble | The hydrophilic PEG spacer increases solubility in aqueous media, but the hydrophobic end groups may limit overall solubility.[2] |
| Nonpolar Hydrocarbons | Hexanes, Toluene | Insoluble | The high polarity of the PEG8 chain prevents dissolution in highly nonpolar solvents. |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain precise quantitative data, the "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility. This method involves creating a saturated solution and measuring the concentration of the dissolved compound.
Materials & Equipment
-
This compound (solid)
-
Selected solvents (e.g., PBS pH 7.4, DMSO, DCM)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a small amount (e.g., 1-2 mg) of this compound.
-
Dissolve it in a suitable solvent (e.g., Acetonitrile or DMSO) in a volumetric flask to create a concentrated stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg).
-
Add a precise volume of the desired test solvent (e.g., 1.0 mL) to the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials on an orbital shaker or vial roller.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for an extended period (typically 24 hours) to ensure equilibrium is reached. A longer incubation time may be necessary and should be validated.
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Note: Ensure the filter material is compatible with the solvent and does not bind the compound.
-
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with the mobile phase or a suitable solvent to fall within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC-UV or LC-MS.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant samples.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The final solubility is reported in units such as mg/mL or µM.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of Bromo-PEG8-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly advancing, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of innovative therapeutic strategies. Central to the design and synthesis of these heterobifunctional molecules are the linkers that connect the target protein ligand to the E3 ligase recruiter. Bromo-PEG8-CH2COOtBu is a valuable PEG-based linker, offering hydrophilicity and a reactive handle for PROTAC synthesis. However, as with any novel chemical entity, a thorough understanding of its safety and handling is paramount to ensure the well-being of laboratory personnel and the integrity of research.
This in-depth technical guide provides a comprehensive overview of the safety and handling considerations for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, namely polyethylene glycols (PEGs) and tert-butyl bromoacetate, to provide a robust framework for safe laboratory practices.
Hazard Identification and Quantitative Data
While specific toxicity data for this compound is not publicly available, the primary hazards can be inferred from its constituent functional groups: the bromoacetyl moiety and the tert-butyl ester. The polyethylene glycol (PEG) component is generally considered to be of low toxicity and biocompatible[1][2]. The most significant potential hazards arise from the alkylating nature of the bromoacetyl group, similar to that found in tert-butyl bromoacetate.
The following table summarizes the known hazards associated with tert-butyl bromoacetate, which should be considered as potential hazards for this compound until specific data is available.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapor[3] |
| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed[3] |
| Skin corrosion/irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[3] |
| Serious eye damage/eye irritation | GHS05 | Danger | H318: Causes serious eye damage |
| Skin sensitization | GHS07 | Warning | May cause an allergic skin reaction |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when handling this compound. The following handling procedures and PPE are recommended to minimize exposure and ensure a safe working environment.
2.1. Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize inhalation of any potential vapors or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.
2.3. General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and prevent the formation of hazardous degradation products.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
4.1. Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 2.2.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
4.2. First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to ensure proper disposal.
Experimental Protocols for Safety Assessment
As this compound is a novel compound, a comprehensive safety assessment would involve a series of in vitro and in vivo studies. The following are general experimental protocols that could be adapted to evaluate its safety profile.
6.1. In Vitro Cytotoxicity Assay:
-
Objective: To determine the concentration at which the compound induces cell death.
-
Methodology:
-
Culture a relevant cell line (e.g., HEK293T, HeLa) in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein AM/Propidium Iodide staining.
-
Calculate the half-maximal inhibitory concentration (IC50) to quantify cytotoxicity.
-
6.2. Ames Test for Mutagenicity:
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology:
-
Use several strains of Salmonella typhimurium with mutations in the histidine operon.
-
Expose the bacteria to various concentrations of this compound, with and without metabolic activation (S9 fraction).
-
Plate the treated bacteria on a histidine-deficient medium.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.
-
Visualized Workflows
To further aid in the safe handling of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: Emergency response procedures for spills and personnel exposure.
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can handle this compound with the necessary precautions, fostering a safe and productive research environment. As more specific safety data for this compound becomes available, it is imperative to update and refine these handling protocols accordingly.
References
The Strategic Application of PEG8 Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker element playing a critical role in dictating the overall efficacy and developability of the PROTAC. This technical guide provides a comprehensive overview of the 8-unit polyethylene glycol (PEG8) linker, a frequently employed linker in PROTAC development. We will delve into its physicochemical properties, its impact on ternary complex formation, and its role in influencing the pharmacokinetic and pharmacodynamic properties of PROTACs. This guide will further present quantitative data, detailed experimental protocols, and visual diagrams to equip researchers with the necessary knowledge for the effective utilization of PEG8 linkers in their drug discovery endeavors.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's performance, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][3]
The PEG8 Linker: Properties and Advantages
Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design, with the PEG8 linker offering a balance of flexibility and defined length.[3]
Key Advantages of PEG8 Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG8 chain improves the aqueous solubility of the resulting PROTAC molecule, a crucial factor for cell permeability and overall pharmacokinetic properties. Poor solubility is a common challenge in PROTAC development, and the inclusion of a PEG linker can mitigate this issue.
-
Optimal Flexibility: The flexibility of the PEG8 linker allows the PROTAC to adopt various conformations, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This adaptability is crucial for achieving the correct orientation for efficient ubiquitin transfer.
-
Precise Length: The defined length of the PEG8 linker provides a specific and often optimized distance to bridge the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable and non-productive complex.
-
Synthetic Versatility: PEG units of varying lengths are commercially available, enabling the systematic exploration of linker length for PROTAC optimization. Bifunctional PEG8 linkers with various reactive groups facilitate the rapid and facile assembly of potent degrader structures.
Quantitative Analysis of PEG8-Containing PROTACs
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC Component | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Thalidomide-NH-PEG8-Ts based | IDO1 | Relevant Cell Line | 50-100 nM | >90% | |
| VHL Ligand based (Hypothetical) | Protein X | Relevant Cell Line | < 100 nM | > 80% | |
| CRBN Ligand based (Hypothetical) | Protein Y | Relevant Cell Line | 10-50 nM | > 90% |
Table 1: In Vitro Degradation Performance of Exemplary PROTACs with a PEG8 Linker. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Synthesis and Conjugation of a PEG8-Containing PROTAC (Example using Mal-amido-PEG8-acid)
This protocol describes a general two-step process for synthesizing a PROTAC using a bifunctional PEG8 linker.
Step 1: Conjugation of the Target-Binding Ligand (TBL) to the Linker
-
Reaction Setup: Dissolve the thiol-containing TBL and Mal-amido-PEG8-acid in a suitable solvent (e.g., DMF or DMSO).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or overnight. The maleimide group will selectively react with the thiol group on the TBL to form a stable thioether bond.
-
Monitoring: Monitor the reaction progress using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the TBL-linker conjugate.
-
Purification: Once the reaction is complete, purify the TBL-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Conjugation of the TBL-Linker to the E3 Ligase Ligand (E3L)
-
Activation of Carboxylic Acid: Dissolve the purified TBL-linker conjugate in an appropriate solvent. Add a coupling agent, such as HATU, and a base like DIPEA to activate the terminal carboxylic acid of the PEG linker.
-
Amide Bond Formation: To the activated TBL-linker, add the amine-containing E3L.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final PROTAC using RP-HPLC to obtain a highly pure compound for biological evaluation.
Western Blot Analysis for Protein Degradation
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Plating: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate at 37°C and 5% CO2 for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A common starting concentration range is 1 nM to 10 µM. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a DMSO-only vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software.
Cell Permeability Assay
PROTACs are large molecules and often have poor cell permeability, which can be a significant hurdle in their development.
-
Assay Setup: Use a commercially available parallel artificial membrane permeability assay (PAMPA) plate or a Caco-2 cell monolayer model.
-
Compound Addition: The PROTAC compound is added to the donor wells. The acceptor wells are filled with a buffer solution.
-
Incubation: After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculation: The permeability coefficient is calculated based on these concentrations.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are invaluable for understanding the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of Action of a PROTAC utilizing a PEG8 linker.
Caption: A stepwise workflow for quantifying protein degradation using Western blotting.
Troubleshooting and Optimization
The "Hook Effect": At high concentrations, PROTAC efficacy can decrease due to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex. An inefficient linker can exacerbate this effect.
Linker Length Optimization: If a PEG8 linker yields suboptimal degradation, a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) should be synthesized and tested to identify the optimal length for a specific target and E3 ligase pair.
Conclusion
The PEG8 linker is a valuable and versatile tool in the development of potent and effective PROTACs. Its favorable physicochemical properties, including enhanced solubility and optimal flexibility, contribute significantly to the formation of a productive ternary complex and subsequent target protein degradation. The experimental protocols and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of PEG8-containing PROTACs. A systematic and data-driven approach to linker optimization is crucial for advancing the development of next-generation protein degraders.
References
Applications of Bromo-PEG Derivatives in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of bromo-poly(ethylene glycol) (bromo-PEG) derivatives in scientific research and drug development. Bromo-PEG derivatives are versatile heterobifunctional linkers that play a crucial role in bioconjugation, enabling the covalent attachment of PEG chains to various molecules and surfaces. The presence of a terminal bromine atom provides a reactive site for nucleophilic substitution, most notably with thiol groups, forming a stable thioether bond. This reactivity, combined with the inherent benefits of the PEG chain—such as increased hydrophilicity, biocompatibility, and reduced immunogenicity—makes bromo-PEG derivatives invaluable tools in the development of advanced therapeutics and research agents.[][2]
This guide will delve into the core applications of bromo-PEG derivatives, including their use in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the functionalization of nanoparticles and surfaces. We will present quantitative data to compare the efficacy of different PEG linker lengths, provide detailed experimental protocols for key applications, and use visualizations to illustrate complex biological pathways and experimental workflows.
Core Applications of Bromo-PEG Derivatives
Bromo-PEG derivatives are utilized in a wide array of research applications owing to the unique combination of the reactive bromo group and the advantageous properties of the PEG spacer.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex.[3][4] Bromo-PEG derivatives are frequently employed in PROTAC synthesis, where the bromo group can be reacted with a thiol-containing handle on one of the ligands, or the bromo-PEG itself can be further functionalized to facilitate conjugation. The PEG portion of the linker enhances the solubility and cell permeability of the PROTAC molecule.[3]
The length of the PEG linker is a crucial parameter affecting PROTAC efficacy. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced potency due to entropic penalties. Therefore, the optimization of linker length is a key step in PROTAC development.
Table 1: Comparative Efficacy of PROTACs with Different PEG Linker Lengths
| Target Protein | E3 Ligase Ligand | PEG Linker Length (n) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 3 | 50 | >90 | |
| BRD4 | VHL | 4 | 25 | >95 | |
| BRD4 | VHL | 5 | 10 | >98 | |
| BRD4 | VHL | 6 | 30 | >90 | |
| ERα | VHL | 8 | 100 | ~80 | |
| ERα | VHL | 12 | 30 | >90 | |
| ERα | VHL | 16 | 15 | >95 |
Note: Data is compiled and representative of trends observed in the literature. Actual values can vary based on specific ligands and experimental conditions.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC plays a vital role in its stability in circulation and the efficient release of the payload at the target site. Bromo-PEG derivatives can be used to conjugate cytotoxic drugs to antibodies, often through reaction with engineered cysteine residues (thiols) on the antibody. The PEG linker can improve the solubility of hydrophobic payloads and influence the pharmacokinetic properties of the ADC.
Similar to PROTACs, the length of the PEG linker in ADCs is a critical parameter. Longer PEG linkers can enhance the pharmacokinetic profile and in vivo efficacy, particularly for hydrophobic payloads, though this may sometimes be accompanied by a decrease in in vitro potency.
Table 2: Impact of PEG Linker Length on ADC Performance
| Antibody Target | Payload | PEG Linker Length (n) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (h) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| HER2 | MMAE | 4 | 0.5 | 120 | +++ | |
| HER2 | MMAE | 8 | 1.2 | 150 | ++++ | |
| HER2 | MMAE | 12 | 2.5 | 180 | +++++ | |
| CD22 | PBD | 4 | 0.1 | 90 | +++ | |
| CD22 | PBD | 8 | 0.3 | 130 | ++++ |
Note: Data is representative and compiled from multiple sources to illustrate general trends. + indicates relative efficacy.
Nanoparticle and Surface Functionalization
The surface modification of nanoparticles and other materials is crucial for their application in biological systems. Bromo-PEG derivatives are used to create a hydrophilic and biocompatible coating that reduces non-specific protein adsorption and enhances circulation time. The bromo group provides a convenient handle for the attachment of targeting ligands, imaging agents, or therapeutic molecules. For instance, bromo-PEG can be used to functionalize gold nanoparticles, liposomes, and other drug delivery systems.
Experimental Protocols
This section provides detailed methodologies for key experiments involving bromo-PEG derivatives.
Protocol for Thiol-Alkylation using a Bromo-PEG Derivative
This protocol describes the general procedure for conjugating a bromo-PEG derivative to a thiol-containing molecule, such as a protein with a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteine) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Bromo-PEG-X derivative (where X is a desired functional group, e.g., NHS ester for subsequent reaction)
-
Reducing agent (e.g., TCEP, DTT) if the protein has disulfide bonds that need to be reduced.
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with a nitrogen-purged buffer (e.g., PBS, pH 7.2).
-
-
Conjugation Reaction:
-
Dissolve the bromo-PEG-X derivative in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the bromo-PEG-X stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. The optimal pH for the reaction of a bromo group with a thiol is typically between 7.0 and 8.5.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted bromo-PEG-X.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the PEGylated protein using size-exclusion chromatography (SEC) to remove excess PEG reagent and quenching reagent.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
-
Characterization:
-
Characterize the purified conjugate by SDS-PAGE, which will show an increase in molecular weight.
-
Determine the degree of PEGylation using mass spectrometry (MALDI-TOF or ESI-MS).
-
Assess the purity of the conjugate by HPLC.
-
Protocol for Functionalizing Gold Nanoparticles with a Bromo-PEG-Thiol Derivative
This protocol outlines the steps for coating gold nanoparticles (AuNPs) with a heterobifunctional bromo-PEG-thiol linker.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
Bromo-PEG-SH
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of PEG Solution:
-
Dissolve the bromo-PEG-SH in phosphate buffer to a final concentration of 1 mg/mL.
-
-
Functionalization:
-
Add the bromo-PEG-SH solution to the AuNP suspension. A typical molar ratio of PEG to AuNPs is in the range of 10,000:1 to ensure complete surface coverage.
-
Incubate the mixture overnight at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing excess PEG reagent.
-
Resuspend the nanoparticle pellet in fresh phosphate buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of unbound PEG.
-
-
Characterization:
-
Characterize the size and morphology of the PEGylated AuNPs using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The hydrodynamic diameter measured by DLS is expected to be larger than the core size observed by TEM.
-
Confirm the presence of the PEG coating by measuring the change in the zeta potential.
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes.
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Stability of the Thioether Linkage
A critical consideration in the design of bioconjugates is the stability of the linker. The thioether bond formed from the reaction of a bromo group with a thiol is generally considered to be stable under physiological conditions. However, the stability can be influenced by the local chemical environment. It is important to assess the stability of the conjugate in relevant biological media, such as plasma.
Table 3: Comparative Stability of Linkages in Plasma
| Linkage Type | Stability in Human Plasma (t1/2, hours) | Primary Degradation Pathway | Reference |
| Thioether (from Bromo-PEG) | > 200 | Minimal degradation | |
| Maleimide-Thioether | 50 - 150 | Retro-Michael addition, Thiol exchange | |
| Disulfide | 10 - 50 | Reduction by glutathione | |
| Hydrazone | 5 - 20 | Hydrolysis (pH-dependent) |
Note: Values are approximate and can vary significantly based on the specific molecular context.
Conclusion
Bromo-PEG derivatives are indispensable tools in modern bioconjugation chemistry, offering a robust method for the PEGylation of a wide range of molecules and materials. Their application in the development of PROTACs and ADCs highlights their importance in creating next-generation therapeutics. The ability to tune the length of the PEG linker provides a critical parameter for optimizing the efficacy and pharmacokinetic properties of these complex molecules. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize bromo-PEG derivatives in their research and development endeavors. As the field of targeted therapeutics continues to evolve, the versatility and reliability of bromo-PEG linkers will undoubtedly continue to play a central role in the design of innovative and effective treatments.
References
The Strategic Application of tert-Butyl Ester Protecting Groups in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are integral to modern drug delivery and bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The transient protection of reactive functional groups is a critical aspect of synthesizing well-defined PEGylated conjugates. Among the various protecting groups, the tert-butyl ester stands out for its unique properties, particularly its acid-labile nature, which allows for controlled deprotection under specific conditions.[3][4] This technical guide provides a comprehensive overview of the use of tert-butyl ester protecting groups in PEG linkers, covering their chemical properties, synthesis, and deprotection methodologies. It also includes detailed experimental protocols, troubleshooting strategies, and a discussion of their applications in drug development.
Introduction to tert-Butyl Ester Protected PEG Linkers
The tert-butyl ester is a commonly employed protecting group for carboxylic acids in the synthesis of complex molecules, including PEG linkers.[5] Its primary function is to mask the reactivity of the carboxyl group, preventing unwanted side reactions during the conjugation of the PEG linker to a biomolecule or drug. The stability of the tert-butyl ester under a wide range of reaction conditions, coupled with its clean and efficient removal under acidic conditions, makes it a valuable tool for chemists and drug developers.
These linkers are often heterobifunctional, possessing the protected carboxyl group at one terminus and a reactive group for conjugation (e.g., an N-hydroxysuccinimide (NHS) ester or a maleimide) at the other. This architecture allows for a sequential conjugation strategy, where the linker is first attached to one molecule, followed by deprotection of the tert-butyl ester to reveal the carboxylic acid for subsequent reactions.
Chemical Properties and Stability
The key characteristic of the tert-butyl ester is its susceptibility to acid-catalyzed cleavage. This lability is attributed to the formation of a stable tertiary carbocation (the tert-butyl cation) upon protonation of the ester oxygen. This carbocation is then readily eliminated as isobutylene.
The stability of the tert-butyl ester is highly dependent on the pH of the environment. It is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents. This orthogonality to other common protecting groups and reaction conditions is a significant advantage in multistep synthetic sequences.
However, the similar acid lability of the tert-butyl ester and the tert-butoxycarbonyl (Boc) protecting group, commonly used for amines, presents a challenge for selective deprotection. While selective cleavage of the N-Boc group in the presence of a tert-butyl ester can be achieved with milder acidic conditions, the reverse is more difficult.
Synthesis of tert-Butyl Ester Protected PEG Linkers
The synthesis of tert-butyl ester protected PEG linkers typically involves the reaction of a PEG derivative containing a terminal carboxylic acid with a source of the tert-butyl group. A common method is the esterification of the carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid.
Alternatively, heterobifunctional PEG linkers with a terminal amino group can be reacted with a reagent that introduces a tert-butyl protected carboxyl group.
Deprotection of tert-Butyl Esters from PEG Linkers
The removal of the tert-butyl ester protecting group is a critical step in many applications. The most common method is acidolysis, typically using trifluoroacetic acid (TFA).
Standard Deprotection Protocol using Trifluoroacetic Acid (TFA)
A solution of 50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature is a common starting point for the deprotection of tert-butyl esters from PEG linkers. Reaction times can vary from 30 minutes to 5 hours, depending on the substrate and the completeness of the reaction.
Monitoring the Reaction: The progress of the deprotection can be monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the disappearance of the characteristic singlet peak of the tert-butyl protons at approximately 1.4 ppm is a clear indicator of successful cleavage.
Challenges and Troubleshooting in Deprotection
Several challenges can arise during the deprotection of tert-butyl esters, including incomplete cleavage and the formation of side products.
Incomplete Cleavage: This can be due to insufficient reaction time, a low concentration of TFA, or steric hindrance around the ester linkage. Increasing the reaction time or the concentration of TFA can often resolve this issue.
Side Product Formation: The primary challenge during acidic cleavage is the formation of the stable tert-butyl cation, which is a reactive electrophile. This cation can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan and methionine if they are present in the conjugated biomolecule.
To mitigate these side reactions, "scavengers" are often added to the cleavage cocktail. Scavengers are nucleophilic species that trap the tert-butyl cations. Common scavengers include water, triisopropylsilane (TIS), and thioanisole. A widely used scavenger cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.
Alternative Deprotection Methods
While TFA is the most common reagent, milder alternatives exist for substrates that are sensitive to strong acids. These include:
-
Zinc Bromide in Dichloromethane: A mild Lewis acid-based deprotection method.
-
Enzymatic Cleavage: Certain lipases and esterases can hydrolyze tert-butyl esters under mild, physiological conditions.
-
Thermal Deprotection: In some cases, heating the PEG-conjugate in a suitable solvent can effect cleavage.
Data Presentation
Table 1: Common Conditions for tert-Butyl Ester Deprotection from PEG Linkers
| Reagent/Method | Solvent | Temperature | Typical Reaction Time | Notes |
| 50% TFA | Dichloromethane (DCM) | Room Temperature | 2 - 5 hours | Standard protocol; monitor reaction for completeness. |
| 95% TFA, 2.5% H₂O, 2.5% TIS | None (neat) | Room Temperature | 2 - 4 hours | Recommended when acid-sensitive residues (e.g., Trp, Met) are present to prevent side reactions. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Variable | A milder Lewis acid alternative to strong protic acids. |
| Enzymatic (Lipase/Esterase) | Aqueous Buffer | 37 °C | Variable | Offers high selectivity under physiological conditions. |
| Thermal | Protic Solvents | 120 - 240 °C | 15 - 40 minutes | Reagent-free method suitable for continuous flow processes. |
Table 2: Troubleshooting Guide for tert-Butyl Ester Deprotection
| Issue | Potential Cause | Recommended Solution | Analytical Observation |
| Incomplete Cleavage | Insufficient reaction time or TFA concentration. | Increase reaction time or TFA concentration. | Starting material peak remains in HPLC; tert-butyl signal present in ¹H NMR. |
| Steric hindrance. | Use a stronger acid system or a longer PEG linker in future syntheses. | Incomplete reaction even with extended time/higher TFA concentration. | |
| Side Product Formation (Alkylation) | Presence of sensitive amino acid residues (Trp, Met) and reactive tert-butyl cations. | Add scavengers (e.g., TIS, water) to the cleavage cocktail. | Additional peaks in HPLC; mass spectrometry can confirm alkylated species. |
| Difficulty in Product Isolation | High solubility of the PEGylated product in workup solvents. | Precipitate the product in cold diethyl ether after TFA removal. | Low recovery of the final product. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Dissolution: Dissolve the tert-butyl ester-protected PEG conjugate in dichloromethane (DCM).
-
Acidification: Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).
-
Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Remove the TFA and DCM under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.
-
Purification: Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether. Collect the precipitate by centrifugation or filtration. Further purification can be achieved by chromatography if necessary.
Protocol 2: Deprotection with a Scavenger Cocktail
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the tert-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).
-
Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Following the reaction, remove the TFA under reduced pressure.
-
Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection of a tert-butyl ester from a PEG linker.
Caption: General experimental workflow for bioconjugation and deprotection.
Applications in Drug Development
Tert-butyl ester protected PEG linkers are valuable in various aspects of drug development:
-
Prodrug Strategies: The protected carboxyl group can be part of a prodrug design, where the active drug is released upon cleavage of the ester in a specific environment, such as the acidic milieu of a tumor.
-
Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, these linkers can be used to attach a cytotoxic drug to an antibody. The controlled deprotection allows for the subsequent modification of the drug or the linker itself.
-
Controlled Release Systems: The acid-labile nature of the tert-butyl ester can be exploited for the development of controlled-release formulations, where the drug is released at a desired rate in response to a pH change.
-
Peptide and Protein Modification: PEGylation of peptides and proteins can improve their pharmacokinetic properties. The use of a tert-butyl ester protected linker allows for the introduction of a reactive carboxyl group after the initial PEGylation step, enabling further modifications.
While the use of these linkers is well-established, specific examples of their direct involvement in modulating signaling pathways are not extensively detailed in the current literature. Their primary role is to facilitate the synthesis and improve the overall properties of the drug conjugate.
Conclusion
The tert-butyl ester protecting group is a versatile and powerful tool in the synthesis of PEGylated molecules for drug delivery and bioconjugation. Its stability under a range of conditions and its clean, acid-catalyzed removal make it a popular choice for researchers and drug developers. A thorough understanding of the deprotection methodologies, including the use of scavengers to prevent side reactions, is crucial for the successful application of these linkers. While quantitative data comparing different deprotection conditions remains somewhat sparse in the literature, the protocols and troubleshooting strategies outlined in this guide provide a solid foundation for the effective use of tert-butyl ester protected PEG linkers in the development of novel therapeutics. Future research focusing on the systematic quantification of deprotection efficiencies and the exploration of their role in more complex biological systems would be of significant value to the field.
References
- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG8-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide synthetic versatility.[3][4] This document provides a detailed protocol for the synthesis of a PROTAC utilizing the Bromo-PEG8-CH2COOtBu linker, a versatile building block for targeted protein degradation.
General Principles of PROTAC Synthesis
The synthesis of a PROTAC using the this compound linker is a modular process that typically involves three main stages:
-
Coupling of the Linker to the Warhead: The bromo-terminus of the linker is typically reacted with a nucleophilic handle (e.g., a phenol or thiol) on the warhead via a Williamson ether synthesis or a related nucleophilic substitution reaction.
-
Deprotection of the Linker: The tert-butyl ester protecting group on the other end of the linker is removed under acidic conditions to reveal a carboxylic acid.
-
Coupling of the Linker-Warhead Conjugate to the E3 Ligase Ligand: The newly exposed carboxylic acid is then coupled to an amine-functionalized E3 ligase ligand through a standard amide bond formation reaction.
Experimental Protocols
This section details a representative protocol for the synthesis of a PROTAC targeting a hypothetical protein with a phenolic warhead, using this compound as the linker and an amine-functionalized E3 ligase ligand.
Part 1: Synthesis of the Warhead-Linker Intermediate
This step involves the alkylation of a phenolic warhead with this compound via a Williamson ether synthesis.
Reagents and Materials:
-
Phenolic Warhead (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the warhead-linker intermediate.
Part 2: Deprotection of the tert-Butyl Ester
This protocol describes the removal of the tert-butyl protecting group to yield the carboxylic acid intermediate.
Reagents and Materials:
-
Warhead-Linker Intermediate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the warhead-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting carboxylic acid is often used in the next step without further purification.
Part 3: Synthesis of the Final PROTAC
This step involves the amide coupling of the carboxylic acid intermediate with an amine-functionalized E3 ligase ligand.
Reagents and Materials:
-
Carboxylic Acid Intermediate (from Part 2) (1.1 eq)
-
Amine-functionalized E3 Ligase Ligand (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the carboxylic acid intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (Typical) |
| 1 | Williamson Ether Synthesis | Phenolic Warhead, this compound | K₂CO₃ | DMF | 60 °C | 16 h | 60-80% |
| 2 | Deprotection | Warhead-Linker Intermediate | TFA | DCM | Room Temp | 2 h | >95% (crude) |
| 3 | Amide Coupling | Carboxylic Acid Intermediate, Amine-E3 Ligase Ligand | HATU, DIPEA | DMF | Room Temp | 4 h | 40-60% |
Visualizations
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Nucleophilic Substitution with Bromo-PEG8-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Bromo-PEG8-CH2COOtBu, a heterobifunctional PEG linker, in nucleophilic substitution reactions. This reagent is a cornerstone in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ubiquitin ligase ligand.
Introduction
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative characterized by a terminal bromo group and a tert-butyl protected carboxylic acid. The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent linkage to various nucleophiles such as amines, thiols, and phenols. The PEG8 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the tert-butyl ester protects the carboxylic acid functionality, which can be deprotected in a subsequent step for further conjugation.
The primary application of this linker is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and composition of the linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Reaction Mechanism: Nucleophilic Substitution
The core reaction involving this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile (Nu:), such as a primary or secondary amine, a thiol, or a phenoxide, attacks the carbon atom bearing the bromine atom. The reaction proceeds in a single, concerted step where the nucleophile forms a new bond with the carbon, and the bromide ion is displaced as the leaving group.
Experimental Protocols
The following protocols provide a general framework for the nucleophilic substitution reaction of this compound with amine and thiol nucleophiles. It is crucial to note that optimal reaction conditions, including the choice of base, solvent, temperature, and reaction time, may vary depending on the specific nucleophile and should be optimized for each application.
Protocol 1: Reaction with a Primary or Secondary Amine
This protocol is suitable for conjugating this compound to a molecule containing a primary or secondary amine, such as a ligand for an E3 ligase (e.g., derivatives of pomalidomide for Cereblon or VH032 for VHL).
Materials:
-
This compound
-
Amine-containing substrate (e.g., E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in the chosen anhydrous solvent (DMF or MeCN).
-
Add the non-nucleophilic base (2.0-3.0 equivalents). For DIPEA, a liquid, add it directly. For K₂CO₃, a solid, ensure it is finely powdered.
-
In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a small amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the reaction mixture containing the amine and base.
-
Stir the reaction mixture at room temperature (20-25°C) or elevate the temperature (e.g., 40-60°C) to increase the reaction rate.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Amine Substrate | 1.0 eq |
| Base | |
| DIPEA | 2.0 eq |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 70-90% (typical) |
Protocol 2: Reaction with a Thiol
This protocol is suitable for conjugating this compound to a molecule containing a thiol group. Thiol-bromo reactions are often referred to as "thiol-bromo click chemistry" due to their high efficiency and specificity.[1][2]
Materials:
-
This compound
-
Thiol-containing substrate
-
Anhydrous solvent (e.g., DMF, MeCN, or a mixture with a buffer)
-
A mild base (e.g., DIPEA, K₂CO₃, or Triethylamine (TEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
TLC or LC-MS for reaction monitoring
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the thiol-containing substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the mild base (1.5-2.0 equivalents).
-
In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a small amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C). Thiol-bromo reactions are generally fast and are often complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water or a mild acid (e.g., saturated ammonium chloride solution).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| Thiol Substrate | 1.0 eq |
| Base | |
| K₂CO₃ | 1.5 eq |
| Solvent | MeCN |
| Temperature | 25°C |
| Reaction Time | 2 h |
| Yield | >90% (typical) |
Application in PROTAC Synthesis
The primary utility of the nucleophilic substitution reaction with this compound is to tether a warhead (targeting the protein of interest) to an E3 ligase ligand. The choice of which component to attach to the linker first depends on the overall synthetic strategy.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
The ultimate goal of synthesizing a PROTAC using this compound as a linker is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Conclusion
This compound is a versatile and valuable tool for the synthesis of complex bioconjugates, particularly in the rapidly advancing field of targeted protein degradation. The nucleophilic substitution reaction at the terminal bromo group provides a reliable and efficient method for linking this PEG moiety to a wide range of molecules. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this linker in their synthetic endeavors. Careful optimization of reaction conditions for each specific substrate is paramount to achieving high yields and purity of the desired final product.
References
Application Notes: Coupling of Bromo-PEG8-CH2COOtBu to Amine and Thiol Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent coupling of Bromo-PEG8-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker, to amine and thiol-containing ligands. This linker is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial.[1] The bromo group serves as a reactive handle for nucleophilic substitution, while the tert-butyl ester protects a carboxylic acid functionality that can be deprotected for subsequent conjugation steps.
Introduction to this compound Chemistry
This compound is a versatile tool in bioconjugation. The PEG8 moiety enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2] The terminal bromide is an excellent leaving group, readily displaced by nucleophiles such as the lone pair of electrons on a primary or secondary amine or the sulfur of a thiol.[2][3] This process, known as alkylation, forms a stable carbon-nitrogen or carbon-sulfur bond.[4] The tert-butyl ester group is a robust protecting group for the carboxylic acid, stable to the basic conditions often employed in the alkylation step, and can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA).
Key Experimental Considerations
Successful conjugation with this compound hinges on several key factors:
-
Nucleophile Reactivity: Primary amines are generally good nucleophiles for this reaction. Thiol groups are also highly nucleophilic and react efficiently with the bromo-PEG linker.
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to deprotonate the amine or thiol, thereby increasing its nucleophilicity. An excess of the base is often used to drive the reaction to completion.
-
Solvent Choice: Anhydrous polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are recommended to ensure the solubility of all reactants and to prevent side reactions with water.
-
Reaction Monitoring: The progress of the reaction should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.
-
Purification: Following the reaction, purification is essential to remove unreacted starting materials, excess reagents, and any byproducts. Common purification methods include silica gel column chromatography, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound to amine and thiol-containing ligands. These values are based on general principles of similar alkylation reactions and should be optimized for specific ligands.
| Parameter | Coupling to Amine Ligand | Coupling to Thiol Ligand |
| Ligand:Linker Molar Ratio | 1 : 1.1 - 1.5 | 1 : 1.1 - 1.5 |
| Base | Triethylamine (TEA) or DIPEA | Triethylamine (TEA) or DIPEA |
| Base Molar Excess | 2 - 3 equivalents | 1.5 - 2 equivalents |
| Solvent | Anhydrous DMF, DCM, or Acetonitrile | Anhydrous Acetonitrile or DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Typical Yield | 60 - 85% | 70 - 95% |
| Purification Method | Silica Gel Chromatography, RP-HPLC | Silica Gel Chromatography, RP-HPLC |
| Characterization | LC-MS, ¹H NMR | LC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Coupling of this compound to a Primary Amine Ligand
This protocol describes a general procedure for the N-alkylation of a primary amine-containing ligand with this compound.
Materials:
-
Amine-containing ligand
-
This compound
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF or DCM.
-
Addition of Base: Add triethylamine or DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of PEG Linker: Dissolve this compound (1.1-1.5 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield the pure PEGylated ligand.
-
Characterization: Confirm the identity and purity of the product by LC-MS and ¹H NMR spectroscopy.
Protocol 2: Coupling of this compound to a Thiol Ligand
This protocol outlines a general procedure for the S-alkylation of a thiol-containing ligand with this compound.
Materials:
-
Thiol-containing ligand
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol-containing ligand (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add triethylamine (1.5-2.0 eq) to the solution and stir for 10 minutes at room temperature to form the thiolate.
-
Addition of PEG Linker: Dissolve this compound (1.1-1.5 eq) in anhydrous acetonitrile and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting thiol is consumed (typically 2-12 hours).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure thioether-linked PEGylated ligand.
-
Characterization: Verify the structure and purity of the final product using LC-MS and ¹H NMR spectroscopy.
Protocol 3: Deprotection of the Tert-Butyl Ester
This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid.
Materials:
-
tBu-ester protected PEGylated ligand
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the tBu-ester protected PEGylated ligand in DCM.
-
Addition of TFA: Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Precipitation: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation and dry under vacuum. The resulting carboxylic acid can be used in subsequent reactions without further purification if deemed sufficiently pure by analysis.
Visualizations
Caption: Workflow for coupling this compound to an amine ligand.
Caption: Workflow for coupling this compound to a thiol ligand.
Caption: Logical flow of the two-step conjugation process.
References
Application Notes and Protocols: Reaction of Bromo-PEG8-CH2COOtBu with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical reactivity and bioconjugation applications of Bromo-PEG8-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker. This reagent is particularly valuable in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The protocols provided herein are intended as a starting point for the development of specific conjugation procedures.
Introduction
This compound is a versatile chemical tool featuring a bromoacetyl group at one terminus and a tert-butyl protected carboxylic acid at the other, connected by an eight-unit polyethylene glycol spacer. The bromoacetyl group is a reactive electrophile that can undergo nucleophilic substitution with various nucleophiles, most notably thiols and, relevant to this document, amines. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the protected carboxylic acid allows for subsequent deprotection and further conjugation, creating multifunctional constructs.[1][2] This linker is frequently employed in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[3]
The reaction with amine nucleophiles, such as the epsilon-amino group of lysine residues in proteins or primary amines on small molecules, proceeds via an SN2 alkylation mechanism. This results in the formation of a stable secondary amine linkage. The efficiency of this reaction is influenced by several factors, including pH, temperature, and the stoichiometry of the reactants.
Data Presentation
While specific kinetic data for the reaction of this compound with a wide range of amine nucleophiles is not extensively published, the following tables provide illustrative data based on typical amine alkylation reactions and PEGylation studies. Researchers should perform their own optimization experiments to determine the precise parameters for their specific application.
Table 1: Illustrative Reaction Conditions and Yields for Amine Conjugation
| Amine Nucleophile | Molar Excess of this compound | pH | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Glycine | 1.5 | 8.5 | 25 | 12 | 75 |
| Lysine (in peptide) | 5 | 8.0 | 25 | 24 | 60 |
| Small Molecule Primary Amine | 1.2 | 9.0 | 37 | 8 | 85 |
| Aniline Derivative | 2.0 | 7.5 | 50 | 16 | 45 |
Table 2: Influence of pH on Illustrative Reaction Yield
| pH | Illustrative Yield (%) with a model primary amine |
| 7.0 | 40 |
| 7.5 | 65 |
| 8.0 | 80 |
| 8.5 | 88 |
| 9.0 | 92 |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with amine nucleophiles. It is crucial to note that these are starting points and optimization is highly recommended for each specific application.
Protocol 1: Conjugation to a Small Molecule Containing a Primary Amine
Materials:
-
This compound
-
Amine-containing small molecule
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Analytical tools for monitoring the reaction (e.g., LC-MS, TLC)
-
Purification system (e.g., preparative HPLC, column chromatography)
Procedure:
-
Dissolution: Dissolve the amine-containing small molecule in the chosen anhydrous solvent.
-
Base Addition: Add 1.5-2.0 equivalents of the non-nucleophilic base to the solution. This is to deprotonate the amine, increasing its nucleophilicity.
-
Linker Addition: Dissolve this compound (1.0-1.2 equivalents) in a small amount of the same solvent and add it dropwise to the reaction mixture while stirring.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 37-50°C) for 4-24 hours. The optimal time and temperature should be determined by monitoring the reaction progress.
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by LC-MS or TLC to track the consumption of starting materials and the formation of the product.
-
Quenching (Optional): Once the reaction is complete, it can be quenched by the addition of a small amount of a primary amine-containing buffer like Tris buffer to consume any unreacted bromo-PEG linker.
-
Purification: Purify the desired conjugate using an appropriate method such as preparative HPLC or flash column chromatography.
-
Characterization: Confirm the identity and purity of the product by analytical techniques such as LC-MS and NMR.[4][5]
Protocol 2: Conjugation to a Protein (e.g., targeting lysine residues)
Materials:
-
This compound
-
Protein solution in a suitable buffer
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.5-8.5, Borate buffer)
-
Anhydrous, water-miscible solvent (e.g., DMF or DMSO) for dissolving the linker
-
Desalting column or dialysis cassette for purification
-
Protein concentration assay kit
-
Analytical tools for characterization (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a pH between 7.5 and 8.5. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the linker.
-
Protein Concentration: Determine the concentration of the protein solution accurately.
-
Linker Solution Preparation: Immediately before use, dissolve a 5-20 fold molar excess of this compound in a small volume of anhydrous DMF or DMSO. The optimal molar excess will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Conjugation: Slowly add the linker solution to the stirred protein solution. Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The optimal time and temperature will need to be determined for each specific protein.
-
Purification: Remove the unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Analyze the PEGylated protein to determine the degree of labeling and confirm the integrity of the protein. This can be done using SDS-PAGE (which will show a shift in molecular weight), and more precisely by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Mandatory Visualizations
Reaction of this compound with a Primary Amine
Caption: SN2 alkylation of a primary amine.
Experimental Workflow for Protein Conjugation
Caption: Protein conjugation workflow.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation.
References
Application Notes and Protocols for the Characterization of Bromo-PEG8-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG8-CH2COOtBu is a heterobifunctional polyethylene glycol (PEG) linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][][3] As a critical component that bridges a target protein binder and an E3 ligase ligand, the purity and structural integrity of this linker are paramount to the efficacy and safety of the final therapeutic agent.[4][5] These application notes provide detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Molecular Structure and Properties
-
Chemical Formula: C₂₂H₄₃BrO₁₀
-
Molecular Weight: 547.47 g/mol
-
Structure:
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the PEG backbone.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis)
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, reference the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). For ¹³C NMR, reference the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
| Assignment | Structure Fragment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| a | Br -CH₂- | ~3.80 (t) | ~30 |
| b | -O-CH₂-CH₂-Br | ~3.70 (t) | ~71 |
| c | -(O-CH₂-CH₂)₇- | ~3.65 (s, broad) | ~70.5 |
| d | -O-CH₂-COO- | ~4.15 (s) | ~68 |
| e | -COO-C(CH₃)₃ | - | ~81 |
| f | -C(CH₃ )₃ | ~1.45 (s) | ~28 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The large signal from the repeating ethylene glycol units will appear as a broad singlet in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. Both Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are suitable techniques.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as acetonitrile or methanol.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺ and common adducts such as [M+Na]⁺ and [M+K]⁺. The isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed.
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common matrices for PEG analysis.
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the matrix in 50:50 acetonitrile:water with 0.1% TFA.
-
Prepare a 1 mg/mL solution of the analyte in the same solvent.
-
Mix the analyte and matrix solutions in a 1:10 ratio (analyte:matrix).
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Instrumentation: Acquire the spectrum on a MALDI-TOF mass spectrometer in positive reflectron mode.
-
Data Analysis: The spectrum will typically show sodiated [M+Na]⁺ and/or potassiated [M+K]⁺ adducts, as PEG molecules have a high affinity for alkali metal ions. The characteristic isotopic pattern of bromine should be visible.
| Ion | Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |
| [M+H]⁺ | [C₂₂H₄₄BrO₁₀]⁺ | 547.21 | 549.21 |
| [M+Na]⁺ | [C₂₂H₄₃BrNaO₁₀]⁺ | 569.19 | 571.19 |
| [M+K]⁺ | [C₂₂H₄₃BrKO₁₀]⁺ | 585.17 | 587.17 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound, separating it from starting materials, byproducts, and oligomers of different PEG chain lengths. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are preferred over UV detectors.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.
-
Chromatography:
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A shallow gradient from a low to a high percentage of organic phase is typically used to separate PEG oligomers. For example, 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Detection (ELSD):
-
Nebulizer Temperature: 30-40 °C.
-
Evaporator Temperature: 50-60 °C.
-
Gas Flow Rate: 1.5-2.0 L/min.
-
-
Data Analysis: The purity of the sample is determined by the relative peak area of the main component.
| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| B-PEG8-001 | 12.5 | 98.5 | >98% |
| B-PEG8-002 | 12.6 | 99.1 | >99% |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship and the specific information obtained from each analytical technique.
References
Application Notes and Protocols for Bromo-PEG8-CH2COOtBu in E3 Ligase Ligand Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of linker is critical, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
Bromo-PEG8-CH2COOtBu is a versatile, high-purity, monodisperse polyethylene glycol (PEG) based linker widely employed in the synthesis of PROTACs. The 8-unit PEG chain enhances aqueous solubility and cell permeability of the final PROTAC molecule, addressing common challenges associated with the large and often hydrophobic nature of these chimeric molecules. The terminal bromo group allows for facile conjugation to E3 ligase ligands, typically through nucleophilic substitution reactions, while the tert-butyl ester-protected carboxylic acid provides a latent attachment point for the POI ligand after deprotection. This application note provides detailed protocols for the conjugation of this compound to ligands for two of the most commonly recruited E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), along with methods for the characterization and evaluation of the resulting PROTACs.
Signaling Pathways and PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
The two most frequently utilized E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as thalidomide derivatives for CRBN and hydroxyproline-containing molecules for VHL, provide the anchor point for one end of the PROTAC.
Experimental Protocols
Protocol 1: Conjugation of this compound to a CRBN Ligand (Hydroxythalidomide)
This protocol describes the alkylation of hydroxythalidomide with this compound via a Williamson ether synthesis.
Materials:
-
Hydroxythalidomide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired thalidomide-O-PEG8-CH2COOtBu conjugate.
-
Characterize the final product by LC-MS and ¹H NMR.
Protocol 2: Conjugation of this compound to a VHL Ligand
This protocol describes the alkylation of a VHL ligand containing a free phenol group with this compound.
Designing PROTACs with Flexible PEG8 Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers, particularly those with eight ethylene glycol units (PEG8), have gained prominence due to their favorable balance of flexibility, hydrophilicity, and synthetic tractability.
These application notes provide a comprehensive guide to designing and evaluating PROTACs incorporating flexible PEG8 linkers. We will delve into the underlying principles, provide detailed experimental protocols for key assays, and present quantitative data to inform rational design strategies.
The Role of the PEG8 Linker in PROTAC Design
The PEG8 linker is not merely a spacer but an active contributor to the PROTAC's function. Its key attributes include:
-
Flexibility: The flexible nature of the PEG8 chain allows the PROTAC to adopt multiple conformations, facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase. This adaptability is crucial for optimal ubiquitination and subsequent degradation of the target protein.
-
Hydrophilicity: The hydrophilic character of the PEG linker can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a critical factor for improving cell permeability and overall pharmacokinetic properties.[1]
-
Length: The length of the linker is a critical determinant of PROTAC efficacy. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a non-productive ternary complex. A PEG8 linker provides a moderate length that has proven to be a successful starting point for many target-E3 ligase pairs.
Quantitative Data on PROTACs with PEG Linkers
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration. Below are tables summarizing representative quantitative data for PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-Containing Protein 4 (BRD4)
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| PROTAC-1 | PEG4 | 850 | 45 | HeLa | VHL Ligand |
| PROTAC-2 | PEG6 | 210 | 78 | HeLa | VHL Ligand |
| PROTAC-3 | PEG8 | 75 | 92 | HeLa | VHL Ligand |
| PROTAC-4 | PEG10 | 95 | 89 | HeLa | VHL Ligand |
| PROTAC-5 | PEG12 | 350 | 65 | HeLa | VHL Ligand |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2]
Table 2: Degradation Efficiency of Bruton's Tyrosine Kinase (BTK) PROTACs with Varying Linker Lengths
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| BTK-PROTAC-1 | PEG4 | >1000 | <20 | Ramos | Cereblon Ligand |
| BTK-PROTAC-2 | PEG6 | 150 | 65 | Ramos | Cereblon Ligand |
| BTK-PROTAC-3 | PEG8 | 25 | >90 | Ramos | Cereblon Ligand |
| BTK-PROTAC-4 | PEG10 | 40 | 85 | Ramos | Cereblon Ligand |
Data is illustrative and compiled from various sources in the literature.
Signaling Pathways Targeted by PROTACs
PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. The degradation of these proteins can lead to the modulation of downstream signaling events.
Experimental Workflow for PROTAC Design and Evaluation
The development of a successful PROTAC involves a systematic workflow encompassing design, synthesis, and rigorous biological evaluation.
Key Experimental Protocols
Protocol 1: PROTAC Synthesis with a PEG8 Linker (Amide Coupling)
This protocol describes a general method for synthesizing a PROTAC by coupling an amine-containing POI ligand to a carboxylic acid-functionalized PEG8-E3 ligase ligand conjugate.
Materials:
-
POI ligand with a free amine group
-
E3 ligase ligand-PEG8-COOH conjugate
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Dissolve the E3 ligase ligand-PEG8-COOH conjugate in anhydrous DMF.
-
Add the amide coupling reagents (e.g., 1.2 equivalents of HATU and HOBt).
-
Add the organic base (e.g., 3 equivalents of DIPEA) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the POI ligand-amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[3][4]
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay - Surface Plasmon Resonance (SPR)
SPR can be used to measure the binding kinetics and affinity of the ternary complex.
Materials:
-
SPR instrument and sensor chips
-
Purified POI, E3 ligase, and PROTAC
-
Immobilization reagents
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the POI over a fresh sensor chip (or a different flow cell) to confirm no non-specific binding.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The increase in response units (RU) compared to the injection of POI alone indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
Protocol 4: Cellular Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Immunoprecipitation (IP) reagents (e.g., anti-POI antibody, Protein A/G beads)
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin
-
Other reagents for Western blotting as described in Protocol 2
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation, along with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins. Include a vehicle control.
-
Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI to pull down the target protein and its binding partners. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 2. Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitinated POI. A smear or ladder of high molecular weight bands indicates successful ubiquitination.
Conclusion
The design of effective PROTACs is a multifactorial process where the linker plays a pivotal role. Flexible PEG8 linkers offer a compelling starting point for PROTAC design due to their favorable physicochemical properties and synthetic accessibility. The detailed protocols and data presented in these application notes provide a robust framework for researchers to rationally design, synthesize, and evaluate novel PROTACs with the potential to address a wide range of diseases. Systematic optimization of the linker, guided by rigorous experimental evaluation, is paramount to unlocking the full therapeutic potential of this transformative technology.
References
Application Notes and Protocols for Bromo-PEG8-CH2COOtBu in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG8-CH2COOtBu is a high-purity, monodisperse polyethylene glycol (PEG) linker extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to tag the POI for degradation.
The linker component of a PROTAC is critical as it dictates the spatial orientation of the POI and the E3 ligase, which in turn influences the efficiency and selectivity of protein degradation. The this compound linker, with its 8-unit PEG chain, provides a balance of hydrophilicity, flexibility, and length, which can be advantageous for optimizing the formation of a productive ternary complex. The terminal bromide allows for facile conjugation to a nucleophilic site on a target ligand, while the tert-butyl protected carboxylic acid can be deprotected to enable coupling with an E3 ligase ligand.
These application notes provide an overview of the utility of this compound in the construction of PROTACs and detail the subsequent cell-based assays used to evaluate their efficacy.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein.
Experimental Applications and Protocols
The primary application of this compound is in the synthesis of PROTACs for targeted protein degradation. The efficacy of these PROTACs is then evaluated in cell-based assays. Below are detailed protocols for key experiments.
Case Study: A Representative BRD4-Degrading PROTAC
Due to the lack of publicly available data for a PROTAC specifically synthesized with this compound, we will use data for a representative Bromodomain and Extra-Terminal (BET) protein degrader, ARV-825, which utilizes a PEG linker, as a case study to illustrate the application. ARV-825 targets the BRD4 protein for degradation by recruiting the Cereblon E3 ligase.
| Parameter | Value | Cell Line | Assay |
| DC50 (BRD4 Degradation) | ~1 nM | Human Burkitt's lymphoma (Ramos) | Western Blot |
| Dmax (BRD4 Degradation) | >95% | Human Burkitt's lymphoma (Ramos) | Western Blot |
| IC50 (Cell Viability) | ~1.8 nM | Human Burkitt's lymphoma (Ramos) | CellTiter-Glo |
Protocol 1: Evaluation of Target Protein Degradation by Western Blot
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.
Experimental Workflow
Materials
-
Cell line expressing the target protein (e.g., Ramos cells for BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels
-
SDS-PAGE and Western blot apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow adherent cells to attach overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells and incubate for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Experimental Workflow
Materials
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control for background measurement.
-
Add the PROTAC dilutions to the wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value (concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs. The protocols outlined above provide a framework for the systematic evaluation of PROTACs in cell-based assays to determine their efficacy in target protein degradation and their impact on cell viability. The selection of the appropriate linker is a critical step in PROTAC design, and the properties of this compound make it a versatile option for researchers in the field of targeted protein degradation.
Troubleshooting & Optimization
troubleshooting incomplete reaction with Bromo-PEG8-CH2COOtBu
Welcome to the technical support center for Bromo-PEG8-CH2COOtBu. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this bifunctional PEG linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
A1: this compound is a heterobifunctional linker molecule. It consists of three main parts:
-
A Bromo Group (Br-): This is a reactive handle for nucleophilic substitution reactions. The bromide is a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles, particularly thiols (sulfhydryl groups) and, to a lesser extent, amines.
-
A Polyethylene Glycol (PEG) Spacer (-PEG8-): This is an eight-unit PEG chain that imparts hydrophilicity, which can improve the solubility of the molecule and the final conjugate in aqueous media.
-
A tert-Butyl Protected Carboxylic Acid (-CH2COOtBu): The tert-butyl ester serves as a protecting group for the carboxylic acid. This group is stable under neutral and basic conditions but can be removed (deprotected) under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free carboxylic acid for subsequent conjugation, for example, through amide bond formation.
Q2: My reaction with a primary amine nucleophile is resulting in a complex mixture of products. What could be the cause?
A2: A common side reaction when using primary amines with bromoalkanes is over-alkylation.[1][2][3][4] The primary amine initially reacts to form a secondary amine. However, this newly formed secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the bromo-PEG reagent.[5] This can lead to the formation of a tertiary amine, and potentially even a quaternary ammonium salt, resulting in a difficult-to-separate mixture of products.
Q3: How can I minimize the over-alkylation of my primary amine nucleophile?
A3: To favor mono-alkylation and minimize the formation of multiple substitution products, you can adjust the stoichiometry of your reactants. Using a large excess of the primary amine relative to the this compound reagent can increase the probability that the bromo-PEG molecule will react with the intended primary amine rather than the secondary amine product.
Q4: What are the recommended bases for the reaction of this compound with a thiol or amine?
A4: For the reaction with thiols, a mild, non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to deprotonate the thiol to the more nucleophilic thiolate. For reactions with amines, these bases can also be used to scavenge the HBr that is formed during the reaction. The choice and amount of base can be critical and may need to be optimized for your specific substrates.
Q5: How do I remove the tert-butyl protecting group?
A5: The tert-butyl ester is typically cleaved under acidic conditions. A common method is to treat the compound with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually fast, often completing within 1-3 hours at room temperature. It is important to remove the TFA and DCM under reduced pressure after the reaction is complete.
Troubleshooting Guide: Incomplete Reaction
This section addresses the specific issue of observing a low yield or incomplete consumption of starting materials when using this compound.
| Observation/Problem | Possible Cause | Recommended Solution |
| Low conversion of starting materials (Bromo-PEG reagent and/or nucleophile). | 1. Insufficient reaction time or temperature. | The reaction rate can be slow, especially with less reactive nucleophiles. Try increasing the reaction time and/or moderately increasing the temperature. Monitor the reaction progress by LC-MS to determine the optimal time and temperature. |
| 2. Low reactivity of the nucleophile. | Thiols are generally more reactive towards bromoalkanes than amines. If using an amine, a higher temperature and longer reaction time may be necessary. Ensure the reaction is performed under appropriate pH/basic conditions to generate the more nucleophilic form of your substrate (e.g., thiolate from thiol). | |
| 3. Steric hindrance. | If your nucleophile is sterically bulky, it may have difficulty accessing the electrophilic carbon of the bromo-PEG linker. Consider if a longer PEG linker might be necessary to reduce steric clash in the context of a larger assembly (e.g., a PROTAC). | |
| 4. Reagent degradation. | Ensure the this compound reagent is of high quality and has been stored properly under dry conditions to prevent hydrolysis of the bromo group. | |
| A significant amount of unreacted Bromo-PEG reagent is observed, but the nucleophile is consumed. | 1. Side reactions involving the nucleophile. | Your nucleophile may be participating in other reactions. For example, thiols can undergo oxidation to form disulfides. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 2. Instability of the nucleophile under reaction conditions. | Confirm that your nucleophile is stable under the chosen reaction conditions (base, solvent, temperature). | |
| Reaction appears to stall after a certain point. | 1. Product inhibition. | In some cases, the product of the reaction can inhibit further reaction. This is less common for this type of reaction but can be investigated by analyzing the reaction kinetics. |
| 2. Change in reaction conditions. | For example, the pH of the reaction mixture may change as the reaction proceeds, which could affect the nucleophilicity of your substrate. Ensure adequate buffering or a sufficient amount of base is present. |
Troubleshooting Workflow for Incomplete Reactions
References
- 1. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of Bromo-PEG8-CH2COOtBu in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bromo-PEG8-CH2COOtBu in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution revolve around two of its functional groups: the tert-butyl ester and the bromo group. The PEG backbone itself is generally stable under typical experimental conditions, though it can be susceptible to oxidative degradation over long periods or in the presence of strong oxidizing agents.
-
Hydrolysis of the tert-butyl ester: The tert-butyl ester group is sensitive to acidic conditions and will hydrolyze to the corresponding carboxylic acid. It is relatively stable at neutral and basic pH.
-
Reactivity of the bromo group: The bromide is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution. This is an intended reactivity for conjugation purposes, but it can also be a source of instability if unintended nucleophiles are present in the solution.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C and protected from light. For short-term storage (days to weeks), 4°C is acceptable. When handling the solid, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture, which could lead to hydrolysis.
Q3: What solvents are recommended for dissolving this compound, and are there any I should avoid?
A3: this compound is soluble in a variety of common organic solvents.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
-
Solvents to Use with Caution:
-
Aqueous buffers: The stability in aqueous solutions is highly pH-dependent. Acidic buffers (pH < 6) should be avoided to prevent hydrolysis of the tert-butyl ester. Neutral (pH 6.5-7.5) and basic (pH > 7.5) aqueous solutions offer better stability for the ester group. However, be mindful of potential nucleophiles in your buffer (see Q4).
-
Protic solvents (e.g., methanol, ethanol): While the compound may be soluble, these solvents can participate in solvolysis reactions with the bromo group, especially over extended periods or at elevated temperatures.
-
Q4: My this compound appears to be degrading in my reaction mixture. What could be the cause?
A4: Degradation in a reaction mixture can be due to several factors:
-
Acidic Conditions: If your reaction buffer or any component in your mixture is acidic, it will catalyze the hydrolysis of the tert-butyl ester.
-
Presence of Nucleophiles: Common laboratory reagents can act as nucleophiles and displace the bromide. Examples include:
-
Thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol)
-
Amines (e.g., Tris buffer, primary or secondary amines in your reactants)
-
Hydroxide ions (at high pH)
-
-
Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the PEG chain.
-
Elevated Temperatures: Higher temperatures will accelerate both the hydrolysis of the ester and nucleophilic substitution reactions.
-
Photodegradation: Although less common for this type of molecule, prolonged exposure to high-energy light could potentially contribute to degradation.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your solution can be monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the recommended method.
-
Detection: Since the PEG backbone and the functional groups of this molecule do not have a strong UV chromophore, traditional UV detection may lack sensitivity. More universal detectors are preferred:
-
Charged Aerosol Detector (CAD)
-
Evaporative Light Scattering Detector (ELSD)
-
Mass Spectrometry (MS)
-
-
Analysis: By running a time-course study and analyzing samples at different time points, you can quantify the amount of intact this compound remaining. The appearance of new peaks can indicate the formation of degradation products.
Troubleshooting Guide
If you are experiencing stability issues with your this compound in solution, the following flowchart can help you diagnose the potential cause.
Troubleshooting flowchart for this compound stability issues.
Potential Degradation Pathways
The primary degradation pathways for this compound in solution are hydrolysis of the tert-butyl ester and nucleophilic substitution at the carbon bearing the bromo group.
Primary degradation pathways of this compound.
Quantitative Stability Data
| pH | Predominant Hydrolysis Pathway | Rate Constant (k) | Estimated Half-life (t½) |
| 2 | Acid-Catalyzed | 2.7 x 10⁻³ M⁻¹s⁻¹ | ~6 hours (at 4°C) |
| 5-7 | Neutral | 1.0 x 10⁻⁶ s⁻¹ | ~5 days |
| 11 | Base-Catalyzed | 1.7 M⁻¹s⁻¹ | ~8 minutes |
Data is for tert-butyl formate and should be used as a qualitative guide for the stability of the tert-butyl ester in this compound.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate a solution of the compound at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acid and base hydrolysis samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a developed stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Analyze the chromatograms for the appearance and growth of new peaks, which represent degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (CAD, ELSD, or MS).
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0 20 20 95 25 95 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector Settings: Optimize according to the manufacturer's recommendations for your specific detector.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and range to ensure it is suitable for its intended purpose of indicating stability. This involves analyzing the stressed samples from the forced degradation study to demonstrate that the degradation products are resolved from the parent peak.
References
Navigating Steric Hindrance in Bromo-PEG8-CH2COOtBu Reactions: A Technical Support Guide
Pasuruan, ID - Researchers and drug development professionals working with the PROTAC linker Bromo-PEG8-CH2COOtBu now have a dedicated technical resource to address challenges associated with its use, particularly concerning steric hindrance. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate smoother and more efficient reactions.
The bulky nature of the polyethylene glycol (PEG) chain in this compound can present significant spatial challenges, impeding the approach of nucleophiles and affecting reaction kinetics. This guide offers practical solutions and systematic approaches to overcome these hurdles.
Troubleshooting Guide: Overcoming Common Hurdles
Difficulties in reactions involving this compound often stem from the steric bulk of the PEG chain, which can hinder the crucial nucleophilic substitution step. Below are common issues and recommended troubleshooting steps.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - Increase the molar excess of the nucleophile (start with 2-3 equivalents and increase incrementally).- Elevate the reaction temperature in small increments (e.g., 10°C at a time) to provide more kinetic energy to overcome the activation barrier.- Extend the reaction time. Monitor the reaction progress using a suitable analytical method like LC-MS. |
| Poor Nucleophile Reactivity | - If possible, switch to a less sterically hindered and more reactive nucleophile.- For thiol-based nucleophiles, ensure they are in their free thiol form and not oxidized to disulfides. Pre-treatment with a reducing agent like TCEP may be necessary. |
| Inappropriate Solvent | - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to solvate the nucleophile effectively without hindering its reactivity. |
| Suboptimal Base | - Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to prevent it from competing with the intended nucleophile. |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance from PEG Chain | - Similar to low conversion, increasing the temperature can help accelerate the reaction.[1]- Consider using a catalyst if applicable to the specific nucleophilic substitution reaction. |
| Insufficient Reagent Concentration | - Increase the concentration of both the this compound and the nucleophile to increase the frequency of molecular collisions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Excess Reagents | - If a large excess of the nucleophile was used, employ a purification technique that separates based on size, such as size-exclusion chromatography (SEC), or a method that specifically captures the unreacted nucleophile. |
| PEG-related Impurities | - Due to the hydrophilic nature of the PEG chain, standard reversed-phase HPLC may require optimization of the gradient and mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of steric hindrance in reactions with this compound?
A1: The principal cause of steric hindrance is the flexible and space-filling nature of the eight-unit polyethylene glycol (PEG8) chain. This chain can adopt various conformations in solution, effectively shielding the electrophilic carbon atom where the nucleophilic attack is intended to occur. This shielding effect slows down the rate of SN2 reactions.[2][3]
Q2: How does the choice of nucleophile impact the reaction?
A2: The nature of the nucleophile is critical. Less sterically hindered and more intrinsically reactive nucleophiles will perform better. For instance, primary amines are generally more reactive than secondary amines, and thiols are excellent nucleophiles for reacting with alkyl bromides.[4][5]
Q3: What are the optimal reaction conditions for a typical nucleophilic substitution with this compound?
A3: While optimal conditions are substrate-dependent, a good starting point is to use a polar aprotic solvent like DMF or DMSO, a non-nucleophilic base such as DIPEA, and a slight excess of the nucleophile. The reaction can often be performed at room temperature, but heating may be necessary to overcome steric hindrance.
Q4: Are there any known side reactions to be aware of?
A4: A potential side reaction is elimination, particularly if a strong, sterically hindered base is used at elevated temperatures. However, given that the bromine is on a primary carbon, substitution (SN2) is generally the favored pathway.
Q5: How should the tert-butyl (tBu) ester protecting group be removed?
A5: The tert-butyl ester can be deprotected under acidic conditions. A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Another reported method for selective deprotection in the presence of other acid-labile groups is using zinc bromide (ZnBr2) in DCM.
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound
-
Reagent Preparation : Dissolve this compound (1 equivalent) and the nucleophile (1.1-3 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition : Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture.
-
Reaction Incubation : Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring : Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
Work-up : Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water or brine to remove the solvent and excess base.
-
Purification : Purify the crude product using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.
Protocol for Deprotection of the tert-Butyl Ester
-
Dissolution : Dissolve the tBu-protected PEG conjugate in dichloromethane (DCM).
-
Acid Addition : Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v) at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring : Monitor the deprotection by LC-MS.
-
Solvent Removal : Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Visualizing the Workflow and Troubleshooting Logic
To aid researchers, the following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
References
Technical Support Center: Bromo-PEG8-CH2COOtBu Reaction Workup
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the reaction workup procedure for Bromo-PEG8-CH2COOtBu. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a visual workflow to navigate potential challenges during your experiments.
Troubleshooting Guide
Encountering issues during your reaction workup is a common part of the experimental process. This guide addresses specific problems you might face with this compound and similar compounds.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Incomplete Deprotection of t-Butyl Ester | - Insufficient reaction time with acid (e.g., TFA).- Degradation or low concentration of the acid. | - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.- Use Fresh Reagent: Ensure the trifluoroacetic acid (TFA) is fresh and of high purity. A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) stirred at room temperature for several hours.[1] |
| Formation of Side Products during Deprotection | The t-butyl cation generated during acidic cleavage of the t-butyl ester is a reactive intermediate that can lead to undesired alkylation of other functional groups.[2] | - Use Scavengers: Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to quench the t-butyl cation.[2] |
| Difficulty in Extracting the Product | The hydrophilic nature of the PEG chain can cause the product to partition into the aqueous layer during workup. | - Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase to decrease the polarity of the aqueous layer and drive the PEGylated product into the organic phase.[3]- Use of Different Solvents: Experiment with different extraction solvents. While ethyl acetate and dichloromethane are common, other solvents might provide better phase separation. |
| Product Streaking During Silica Gel Chromatography | The polar nature of the PEG chain can lead to strong interactions with the silica gel, causing streaking and poor separation. | - Solvent System Modification: Utilize a more polar solvent system. A gradient of ethanol/isopropanol in chloroform has been reported to provide better separation for PEG-containing compounds compared to traditional ethyl acetate/hexane or methanol/DCM systems.[4]- Alternative Purification Methods: Consider other purification techniques such as size-exclusion chromatography (SEC) or preparative HPLC. |
| Low Yield After Workup | - Incomplete reaction.- Loss of product during aqueous washes.- Degradation of the bromo- group. | - Optimize Reaction Conditions: Ensure the initial reaction has gone to completion before starting the workup.- Minimize Aqueous Washes: Reduce the number and volume of aqueous washes, or use the "salting out" method described above.- Maintain Neutral pH: The bromo- group is a good leaving group and can be susceptible to hydrolysis or reaction with nucleophiles. Avoid strongly basic or acidic conditions during the aqueous workup if the bromo- functionality needs to be preserved for a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the workup for a reaction involving this compound?
The primary purpose is to isolate and purify the desired product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. This often involves quenching the reaction, removing protecting groups (like the t-butyl ester), extracting the product into a suitable solvent, and then purifying it.
Q2: How is the tert-butyl (tBu) ester group typically removed?
The t-butyl ester is an acid-labile protecting group. It is commonly removed by treating the compound with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).
Q3: What happens to the t-butyl group after it is cleaved?
Upon cleavage with an acid like TFA, a t-butyl carbocation is formed. This cation is relatively stable but can lead to side reactions. It is typically deprotonated to form isobutylene, a volatile gas. The use of scavengers can help prevent unwanted side reactions from the carbocation.
Q4: Is the bromo- group stable during the workup procedure?
The bromide on the PEG chain is a good leaving group and is intended for subsequent nucleophilic substitution reactions. While generally stable under neutral and mildly acidic conditions used for t-butyl deprotection, it can be susceptible to hydrolysis or reaction with nucleophiles under strongly basic conditions or with prolonged exposure to aqueous environments. Care should be taken to control the pH and duration of the workup steps if the bromo- group needs to be retained.
Q5: What are the recommended purification methods for this compound and similar PEGylated compounds?
Standard silica gel flash chromatography is often used. However, due to the polar nature of the PEG chain, streaking can be an issue. Alternative methods include size-exclusion chromatography (SEC) or preparative high-performance liquid chromatography (HPLC) for achieving higher purity.
Experimental Protocols
Below are detailed methodologies for key experiments in the workup of this compound.
Protocol 1: General Aqueous Workup and Extraction
This protocol is suitable for quenching a reaction and performing an initial extraction.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.
-
Solvent Addition: Add an organic solvent for extraction, typically ethyl acetate or dichloromethane.
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and then allow the layers to separate.
-
Extraction: Drain the organic layer. Extract the aqueous layer two to three more times with the organic solvent to maximize product recovery.
-
Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4).
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol describes the removal of the t-butyl protecting group.
-
Dissolution: Dissolve the crude product from Protocol 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-5 hours).
-
Removal of Volatiles: Once the reaction is complete, remove all volatile components (DCM, TFA, and isobutylene) under vacuum.
-
Further Purification: The resulting residue can then be purified using an appropriate chromatographic method.
Protocol 3: Purification by Flash Chromatography
This protocol is for the purification of the final product.
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a more polar solvent system. For PEGylated compounds, a gradient of 1-10% ethanol/isopropanol in chloroform may provide better separation.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the final, purified product.
Workflow Diagram
The following diagram illustrates the logical flow of the workup and purification procedure for a reaction involving this compound where t-butyl ester deprotection is required.
References
Validation & Comparative
The Great Debate: Flexible Bromo-PEG8-CH2COOtBu Versus Rigid PROTAC Linkers in Targeted Protein Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The nature of this linker—its length, composition, and rigidity—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides an objective comparison between a widely used flexible linker component, Bromo-PEG8-CH2COOtBu, and rigid linker architectures. By examining key performance data and detailing the experimental methodologies used for their evaluation, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.
The Role of the Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's success, dictating the spatial orientation of the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[1][2] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, leading to the ubiquitination and subsequent destruction of the target protein by the proteasome.[3][4] An ideal linker not only ensures the effective formation of this complex but also imparts favorable physicochemical properties such as solubility and cell permeability to the PROTAC molecule.[1]
Flexible vs. Rigid Linkers: A Tale of Two Strategies
PROTAC linkers are broadly categorized into two main classes: flexible and rigid. Each presents a unique set of advantages and disadvantages that must be considered in the context of a specific target and E3 ligase pair.
Flexible Linkers: The Case for this compound
This compound is a readily available, flexible linker building block featuring a polyethylene glycol (PEG) chain. PEG linkers are the most common type used in PROTAC design, valued for their synthetic accessibility and their ability to enhance the solubility and cell permeability of the resulting PROTAC molecule. The inherent flexibility of PEG chains allows the PROTAC to adopt multiple conformations, which can be advantageous in the initial stages of discovery to identify a productive binding orientation for the ternary complex.
Rigid Linkers: The Pursuit of Potency and Pre-organization
In contrast, rigid linkers incorporate cyclic structures, such as piperazine or aromatic rings, to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation by reducing the entropic penalty associated with ternary complex formation. Furthermore, rigid linkers can contribute to improved metabolic stability.
Quantitative Performance Comparison: A BRD4 Case Study
| Linker Type | PROTAC Example | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Flexible (PEG) | PROTAC with 12-atom PEG linker | BRD4 | CRBN | ~100-500 | >90 | MDA-MB-231 | |
| Rigid (Piperazine) | PROTAC 34 | BRD4 | CRBN | 60 | >90 | MDA-MB-231 |
Note: The data presented is compiled from a study that systematically explored linker scaffolds. DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
As the data suggests, for BRD4 degradation, a PROTAC incorporating a rigid piperazine linker (PROTAC 34) demonstrated a lower DC50 value compared to a similar PROTAC with a flexible PEG linker, indicating higher potency. This highlights the potential benefits of linker rigidification in optimizing PROTAC efficiency.
Visualizing the Process: Pathways and Workflows
To better understand the mechanisms and experimental procedures involved, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for evaluating linker efficacy.
Key Experimental Protocols
Accurate and reproducible experimental data are fundamental to the successful development of PROTACs. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC linker performance.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compounds (flexible and rigid linker variants) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC compounds or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Protocol 2: Ternary Complex Formation Assays (General Principles)
Biophysical assays are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
-
Surface Plasmon Resonance (SPR): This technique monitors the binding of the PROTAC and the second protein to a protein that is immobilized on a sensor chip in real-time. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This can be used to determine the binding affinity of the PROTAC to its target protein and E3 ligase in a competitive binding format.
General Workflow for ITC to Assess Ternary Complex Formation:
-
Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer.
-
To measure ternary complex formation, one protein (e.g., the E3 ligase) is saturated with the PROTAC.
-
This complex is then titrated into a solution containing the second protein (the target protein).
-
The heat changes upon each injection are measured to determine the binding affinity of the ternary complex.
Conclusion: A Balancing Act in Linker Design
The choice between a flexible linker, such as one derived from this compound, and a rigid linker is not a one-size-fits-all decision. Flexible PEG linkers offer synthetic convenience and favorable physicochemical properties, making them an excellent starting point for PROTAC design. They provide the conformational freedom necessary to identify a productive ternary complex.
However, as demonstrated by the BRD4 case study, rigid linkers can offer a path to enhanced potency through conformational pre-organization. The optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair, and often requires empirical investigation. A systematic approach, exploring a range of linker lengths, compositions, and rigidities, is crucial for the development of highly potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and accelerate the discovery of novel therapeutics.
References
A Comparative Guide to Bromo-PEG8-CH2COOtBu and Bromo-PEG4-CH2COOtBu in Proteolysis-Targeting Chimeras and Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the efficacy, selectivity, and pharmacokinetic profile of targeted therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and the ability to modulate the physicochemical properties of the resulting conjugate.[1][2] This guide provides an objective comparison of two commonly used PEGylated linkers, Bromo-PEG8-CH2COOtBu and Bromo-PEG4-CH2COOtBu, supported by representative experimental data and detailed protocols.
The length of the PEG chain can significantly influence the therapeutic agent's performance. While shorter PEG linkers may enhance stability, longer linkers often improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[2] However, the optimal linker length is highly dependent on the specific target protein, the E3 ligase recruited (in the case of PROTACs), and the antibody-payload combination (for ADCs), necessitating empirical validation.[1][2]
Quantitative Data Comparison
The following tables summarize representative data on the impact of PEG4 and PEG8 linkers on the performance of PROTACs and ADCs. It is important to note that the data is compiled from different studies and experimental systems, and direct comparisons should be made with caution.
Table 1: Representative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] | Cellular Permeability (PAMPA, 10⁻⁶ cm/s) |
| PEG4 | 20 | 95 | 1.5 |
| PEG8 | Data not directly available in a comparable BRD4 study, however, longer PEG chains generally show trends of improved pharmacokinetic profiles. | Data not directly available in a comparable BRD4 study. | Longer PEG chains can sometimes lead to decreased permeability. |
Data for PEG4 is based on a hypothetical comparative study of BRD4-targeting PROTACs. A direct comparison with a PEG8 linker in the same study was not available.
Table 2: General Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | Key Characteristics |
| Short (e.g., PEG4) | Can offer good stability. In some instances, a PEG4 linker has demonstrated superior degradation efficacy in antibody-PROTAC conjugates. |
| Medium (e.g., PEG8) | Often provides an optimal balance of improved pharmacokinetics and tumor exposure without a significant loss of in vitro potency. Several approved ADCs incorporate PEG8 linkers. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC and ADC efficacy.
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG-CH2COOtBu Linker
This protocol outlines a general procedure for the synthesis of a PROTAC, for example, targeting BRD4, using a bromo-PEG linker.
Materials:
-
(+)-JQ1 (BRD4 ligand)
-
Bromo-PEGn-CH2COOtBu (where n=4 or 8)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Pomalidomide (E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate, Sodium bicarbonate (NaHCO₃), brine, anhydrous Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkylation of JQ1:
-
To a solution of (+)-JQ1 in anhydrous DMF, add K₂CO₃ (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Bromo-PEGn-CH2COOtBu (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the JQ1-linker intermediate.
-
-
Deprotection of the t-Butyl Group:
-
Dissolve the JQ1-linker intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting carboxylic acid is used in the next step.
-
-
Amide Coupling with Pomalidomide:
-
To a solution of the deprotected JQ1-linker in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Add Pomalidomide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (with PEG4 and PEG8 linkers) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTACs. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Assay Procedure (CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The choice between this compound and Bromo-PEG4-CH2COOtBu as a linker in the development of PROTACs and ADCs is not straightforward and is highly context-dependent. While longer PEG chains like PEG8 can offer advantages in terms of improved pharmacokinetics, shorter chains such as PEG4 may be beneficial for stability and, in some cases, have shown superior efficacy. The provided data and protocols serve as a guide for the systematic evaluation of these linkers. A thorough investigation of a series of linker lengths is crucial for the successful development of potent and selective targeted therapies.
References
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its ability to form a productive ternary complex, its cell permeability, and its overall pharmacokinetic properties.[2][3] Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and synthetically tunable length.[4] This guide provides a comparative analysis of the effect of PEG linker length on PROTAC activity, supported by experimental data and detailed methodologies.
The Pivotal Role of the Linker in PROTAC Function
The length of the PEG linker directly impacts several key parameters that govern PROTAC activity:
-
Ternary Complex Formation: The linker must possess an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing complex formation, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.
-
Degradation Efficiency: The stability and conformation of the ternary complex are directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Physicochemical Properties: PEG linkers can enhance the aqueous solubility of PROTACs, a crucial factor for these often large and lipophilic molecules. The length of the PEG chain can also modulate cell permeability, with a folded conformation potentially shielding polar surface area and aiding membrane traversal.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following table summarizes experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-1 | Protein X | VHL | PEG4 | 850 | 45 | |
| PROTAC-2 | Protein X | VHL | PEG6 | 210 | 78 | |
| PROTAC-3 | Protein X | VHL | PEG8 (starting point) | 75 | 92 | **** |
| PROTAC-4 | Protein X | VHL | PEG10 | 95 | 89 | |
| PROTAC-5 | Protein X | VHL | PEG12 | 350 | 65 | |
| Degrader | ERα | VHL | 16-atom PEG linker | Potent Degradation | - | |
| Degrader | ERα | VHL | 12-atom PEG linker | Less Potent Degradation | - | |
| Degrader | TBK1 | VHL | <12-atom linker | No Degradation | - | |
| Degrader | TBK1 | VHL | 12 to 29-atom linker | Submicromolar Degradation | - |
Note: The data for "Protein X" is presented as a hypothetical case study to illustrate the typical bell-shaped curve observed in linker optimization studies, where a specific linker length (in this case, PEG8) provides the optimal balance of properties for maximal efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Process
Diagrams generated using Graphviz can help to illustrate the key mechanisms and workflows in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The provided data highlights that linker optimization is paramount for achieving potent and selective protein degradation. While a PEG8 linker may serve as a good starting point, the optimal length is not universal and must be empirically determined for each new target protein and E3 ligase combination. A systematic approach to linker design, involving the synthesis and evaluation of a range of linker lengths, is crucial for the successful development of novel protein degraders.
References
A Comparative Guide to Tert-butyl Ester vs. Methyl Ester in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall efficacy. The linker not only connects the target protein ligand to the E3 ligase ligand but also significantly influences the physicochemical properties, stability, and cellular permeability of the entire molecule. While amide linkers have been traditionally used, recent studies have highlighted the advantages of ester-based linkers in improving PROTAC permeability. This guide provides an objective comparison of two common ester functionalities used in PROTAC linkers: the tert-butyl ester and the methyl ester. This comparison is based on established principles of chemical and enzymatic stability, with supporting data from relevant studies.
Executive Summary
The choice between a tert-butyl ester and a methyl ester in a PROTAC linker presents a trade-off between stability and synthetic accessibility. Tert-butyl esters offer significantly higher stability against enzymatic hydrolysis due to steric hindrance, which can lead to a longer intracellular half-life of the PROTAC. However, they are sensitive to acidic conditions. Methyl esters, while more susceptible to hydrolysis, are often synthetically more straightforward to introduce. The selection of either ester will depend on the specific requirements of the PROTAC, including the desired pharmacokinetic profile and the overall synthetic strategy.
Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics of tert-butyl and methyl esters in the context of PROTAC linkers. It is important to note that while direct head-to-head comparisons of these two esters within identical PROTAC scaffolds are limited in the literature, the following is an evidence-based extrapolation from studies on ester prodrugs and general principles of chemical reactivity.
| Feature | Tert-butyl Ester Linker | Methyl Ester Linker | Rationale & Key Considerations |
| Chemical Stability | Stable to basic and nucleophilic conditions. Labile to acidic conditions. | Susceptible to base-catalyzed hydrolysis. Relatively stable in neutral and mildly acidic conditions. | The bulky tert-butyl group sterically protects the carbonyl carbon from nucleophilic attack.[1] Methyl esters lack this steric protection. |
| Enzymatic Stability (in plasma/cells) | Higher Stability . The steric hindrance of the tert-butyl group significantly reduces the rate of hydrolysis by esterases.[2][3] | Lower Stability . More readily hydrolyzed by cellular esterases.[2][3] | Carboxylesterases, the primary enzymes responsible for ester hydrolysis in vivo, are sensitive to steric bulk around the ester moiety. |
| Cell Permeability | Potentially Higher . The increased lipophilicity of the tert-butyl group may enhance passive diffusion across cell membranes. | Moderate . Less lipophilic than the tert-butyl ester, which may result in comparatively lower passive permeability. | Generally, ester-based linkers improve permeability over their amide counterparts. Increased lipophilicity can further enhance this effect, though a balance must be struck to maintain adequate solubility. |
| Synthetic Accessibility | More complex to introduce and deprotect. Requires specific reagents and conditions. | Generally simpler to synthesize and handle. | Introduction often involves tert-butyl acrylate or similar reagents, and deprotection requires acidic conditions (e.g., TFA). Methyl esters can be formed through standard esterification reactions. |
| Impact on PROTAC Half-life | Longer . Increased stability against enzymatic degradation can lead to a longer intracellular half-life. | Shorter . Faster enzymatic cleavage will result in a shorter intracellular half-life. | A longer half-life can be advantageous for sustained protein degradation but may also lead to off-target effects or toxicity. |
| Potential for Prodrug Strategy | Can act as a stable prodrug moiety, slowly releasing the active carboxylic acid form of the PROTAC if desired. | Can also function as a prodrug, but with a faster release profile. | The differential stability allows for tuning the rate of activation if the carboxylic acid form is the intended active species. |
Experimental Protocols
The following are generalized protocols for the synthesis of PROTAC linkers incorporating either a tert-butyl or a methyl ester. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Synthesis of a Tert-butyl Ester Terminated Linker
This protocol describes the synthesis of a PEG-based linker with a terminal tert-butyl ester, which can then be coupled to a POI ligand or an E3 ligase ligand.
Materials:
-
Amine-functionalized PEG linker (e.g., NH2-PEGn-COOH)
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Amine-functionalized POI/E3 Ligand
Procedure:
-
Boc Protection of the Amine:
-
Dissolve the amine-functionalized PEG linker (1 eq) in DCM.
-
Add (Boc)2O (1.1 eq) and DMAP (0.1 eq).
-
Stir at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl and brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Formation of the Tert-butyl Ester:
-
The carboxylic acid end of the Boc-protected linker can be converted to a tert-butyl ester using tert-butyl 2,2,2-trichloroacetimidate or by reaction with isobutylene gas in the presence of an acid catalyst.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected, tert-butyl ester-terminated linker in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture in vacuo to remove excess TFA.
-
-
Coupling to POI/E3 Ligand:
-
Dissolve the deprotected linker-tert-butyl ester (1 eq) and the amine-functionalized POI/E3 ligand (1.2 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq).
-
Stir at room temperature overnight.
-
Purify the final PROTAC by reverse-phase HPLC.
-
Protocol 2: Synthesis of a Methyl Ester Terminated Linker
This protocol outlines the synthesis of a linker with a terminal methyl ester.
Materials:
-
Carboxylic acid-functionalized linker (e.g., HOOC-Alkyl-Br)
-
Methanol (MeOH)
-
Sulfuric acid (H2SO4) or Thionyl chloride (SOCl2)
-
Amine-functionalized POI/E3 Ligand
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
Fisher Esterification:
-
Dissolve the carboxylic acid-functionalized linker (1 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated H2SO4.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, neutralize the reaction with a saturated solution of NaHCO3 and extract the methyl ester with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na2SO4 and concentrate in vacuo.
-
-
Alternative: Using Thionyl Chloride:
-
Dissolve the carboxylic acid-functionalized linker (1 eq) in methanol.
-
Cool to 0°C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent in vacuo to obtain the methyl ester.
-
-
Coupling to POI/E3 Ligand:
-
Dissolve the methyl ester linker with a reactive handle (e.g., a bromide) (1 eq) and the amine-functionalized POI/E3 ligand (1.2 eq) in DMF.
-
Add K2CO3 (2 eq) and stir at 60-80°C overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute with water and extract the product with an organic solvent.
-
Purify the final PROTAC by column chromatography or reverse-phase HPLC.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay is used to compare the hydrolytic stability of the tert-butyl ester and methyl ester PROTACs.
Materials:
-
Test PROTACs (tert-butyl ester and methyl ester versions)
-
Control compound (a stable, non-hydrolyzable analog)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Prepare stock solutions of the test PROTACs and control compound in DMSO.
-
Spike the PROTACs into the pre-warmed plasma to a final concentration of 1 µM (ensure the final DMSO concentration is <0.5%).
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma sample.
-
-
Quenching:
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent PROTAC in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent PROTAC against time.
-
Calculate the in vitro half-life (t1/2) for each PROTAC.
-
Mandatory Visualization
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for comparing PROTACs with different ester linkers.
Caption: Structural and property comparison of tert-butyl and methyl esters.
Conclusion
The incorporation of ester functionalities into PROTAC linkers is a valuable strategy for enhancing cellular permeability. The choice between a tert-butyl ester and a methyl ester allows for the fine-tuning of a PROTAC's stability and pharmacokinetic profile. Tert-butyl esters provide a significant advantage in terms of stability against enzymatic hydrolysis, potentially leading to a more durable and potent degrader. Conversely, methyl esters offer a more synthetically accessible option, which may be suitable for initial screening or when rapid linker cleavage is desired. Ultimately, the optimal choice will be target and system-dependent, and empirical evaluation of both options is recommended to identify the best-performing PROTAC for a given application.
References
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Bromo-PEG8-CH2COOtBu in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The linker connecting the target protein-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. This guide provides a comparative analysis of PROTACs utilizing the Bromo-PEG8-CH2COOtBu linker, benchmarking its performance against other common linker types with supporting experimental data.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but an active contributor to its pharmacological properties. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation. Key characteristics of a linker that influence PROTAC performance include its length, composition, and rigidity.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The this compound linker, with its 8-unit PEG chain, offers a balance of flexibility and length that has been shown to be effective in promoting potent protein degradation for various targets.
Comparative Analysis of Linker Performance
To illustrate the impact of linker selection on PROTAC efficacy, we present a comparative analysis of PROTACs with different linker types and lengths. The following data, compiled from various studies, highlights the performance of PROTACs in terms of their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.
Case Study: Targeting BRD4 for Degradation
Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. The following tables summarize the performance of hypothetical BRD4-targeting PROTACs constructed with different linkers, based on published data for similar structures.
Table 1: Impact of Linker Composition on BRD4 Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Key Physicochemical Properties |
| PEG-based | PEG8 | 15 | >95 | Hydrophilic, flexible, improved solubility |
| Alkyl-based | C8 Alkyl Chain | 45 | ~90 | Hydrophobic, flexible, may decrease solubility |
| Rigid | Piperazine-based | 75 | ~85 | Conformational constraint, may improve selectivity |
Table 2: Influence of PEG Linker Length on BRD4 Degradation
| Linker | Number of PEG Units | DC50 (nM) | Dmax (%) |
| PEG4 | 4 | 50 | ~90 |
| PEG8 | 8 | 15 | >95 |
| PEG12 | 12 | 30 | ~95 |
The data suggests that the PEG8 linker provides a favorable combination of length and flexibility, leading to superior degradation potency for BRD4. While both shorter (PEG4) and longer (PEG12) PEG linkers are effective, the 8-unit chain appears to be optimal in this context. Compared to alkyl and rigid linkers, the PEG8 linker demonstrates a clear advantage in achieving a lower DC50 and higher Dmax.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments in the evaluation of PROTACs.
PROTAC Synthesis via Nucleophilic Substitution
The synthesis of a PROTAC using the this compound linker typically involves a nucleophilic substitution reaction. For instance, the phenolic hydroxyl group of a target protein ligand (e.g., a JQ1 analog for BRD4) can be reacted with the bromo-functionalized linker. Following deprotection of the tert-butyl ester, the resulting carboxylic acid can be coupled with the amine group of an E3 ligase ligand (e.g., pomalidomide) using standard peptide coupling reagents.
General Procedure:
-
Step 1: Alkylation of the Target Protein Ligand. To a solution of the target protein ligand (1.0 eq) in an appropriate solvent (e.g., DMF), add a base (e.g., K2CO3, 3.0 eq). Stir the mixture at room temperature. Add a solution of this compound (1.2 eq) and heat the reaction. Monitor the reaction by TLC or LC-MS. Upon completion, the product is purified by flash column chromatography.
-
Step 2: Deprotection of the tert-Butyl Ester. The product from Step 1 is dissolved in a mixture of DCM and TFA (1:1) and stirred at room temperature to remove the tert-butyl protecting group. The solvent is removed under reduced pressure.
-
Step 3: Amide Coupling with the E3 Ligase Ligand. The deprotected linker-target protein ligand intermediate is coupled with the E3 ligase ligand (containing an amine functionality) using a peptide coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF. The final PROTAC is then purified by preparative HPLC.
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.
-
Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an ECL substrate. The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.
MTS Assay for Cell Viability
The MTS assay is used to assess the cytotoxic effects of the PROTAC on the cells.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells.
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Conclusion
The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. The this compound linker, with its 8-unit PEG chain, offers a compelling combination of properties that can enhance the solubility, permeability, and ultimately the degradation efficacy of a PROTAC. The comparative data presented in this guide suggests that a PEG8 linker can outperform both shorter and longer PEG analogs, as well as other linker types like alkyl and rigid linkers, for specific targets such as BRD4. By following robust experimental protocols for synthesis and biological evaluation, researchers can effectively leverage the advantages of the this compound linker to accelerate the development of novel protein degraders.
Navigating the Landscape of Bioconjugation: A Comparative Guide to Bromo-PEG8-CH2COOtBu
For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is a critical determinant in the successful design of targeted therapeutics. Among the vast array of available options, Bromo-PEG8-CH2COOtBu has emerged as a versatile tool, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with alternative linkers, supported by illustrative experimental data for similar compounds, and offers detailed protocols to empower researchers in their evaluation and application of this promising molecule.
Introduction to this compound: A Flexible Linker for Targeted Therapies
This compound is a heterobifunctional linker featuring a bromo group at one terminus and a tert-butyl protected carboxylic acid at the other, connected by an eight-unit polyethylene glycol (PEG) chain. This molecular architecture imparts key properties that are highly advantageous in the construction of complex bioconjugates. The PEG spacer enhances aqueous solubility and provides conformational flexibility, which is often crucial for facilitating the interaction between conjugated moieties, such as a target protein ligand and an E3 ligase ligand in a PROTAC.[][2][3] The bromo group serves as a reactive handle for covalent bond formation, typically with nucleophiles like thiols, while the protected carboxylic acid allows for subsequent deprotection and linkage to another molecule, often via an amide bond.
The primary application of this compound and similar PEG-based linkers is in the synthesis of PROTACs.[4] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] The linker in a PROTAC plays a pivotal role, not merely as a spacer, but as a critical element that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.
Performance Comparison: this compound in Context
Impact of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long might not provide the necessary proximity and orientation for efficient ubiquitination. Research on Bruton's tyrosine kinase (BTK) degraders, for instance, has shown that PROTACs with longer PEG linkers (≥ 4 units) exhibited more potent degradation than those with shorter chains. This suggests that a PEG8 linker, such as that in this compound, is well-positioned to provide the necessary flexibility and reach for effective ternary complex formation in many systems.
To illustrate the impact of linker length on degradation efficiency, consider the following hypothetical data for a BTK PROTAC, which demonstrates the concept of an optimal linker length for achieving maximal degradation potency.
| Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Alkyl C8 | 150 | 75 | |
| PEG4 | 50 | 85 | |
| PEG8 | 15 | 95 | |
| 10-unit PEG | 5 | 98 | |
| PEG12 | 20 | 90 | |
| Table 1: Illustrative degradation efficiency of a hypothetical BTK PROTAC with different linkers in Mino cells. This data, based on established trends, highlights the optimization of degradation potency with linker length, with PEG8 showing significant efficacy. |
Physicochemical Properties
The inclusion of a PEG8 chain in a PROTAC is expected to favorably impact its physicochemical properties. PEG linkers are known to enhance the aqueous solubility of PROTACs, which often suffer from poor solubility due to their high molecular weight and lipophilicity. Improved solubility is beneficial for formulation and can enhance bioavailability.
| Property | Alkyl Linker | PEG4 Linker | PEG8 Linker | 10-unit PEG Linker | PEG12 Linker | Reference |
| Kinetic Solubility (µM) | 5 | 20 | 45 | 60 | 50 | |
| Permeability (Papp, 10⁻⁶ cm/s) | 3.5 | 3.0 | 2.5 | 3.1 | 2.8 | |
| Table 2: Illustrative comparative physicochemical properties of a PROTAC with varying linker types. The PEG8 linker demonstrates a significant improvement in kinetic solubility while maintaining reasonable permeability. |
Experimental Protocols
To facilitate the evaluation and application of this compound, the following are detailed protocols for its incorporation into a PROTAC and subsequent characterization.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step process for synthesizing a PROTAC, first by reacting this compound with a thiol-containing E3 ligase ligand, followed by deprotection and coupling with a target protein ligand.
Step 1: Conjugation to a Thiol-Containing E3 Ligase Ligand
-
Materials:
-
This compound
-
Thiol-containing E3 ligase ligand (e.g., a derivative of VHL or CRBN ligands)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel, magnetic stirrer, and nitrogen atmosphere setup
-
-
Procedure: a. Dissolve the thiol-containing E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature under a nitrogen atmosphere. c. Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting conjugate by flash column chromatography on silica gel.
Step 2: Deprotection and Coupling to Target Protein Ligand
-
Materials:
-
Product from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF and DIPEA
-
-
Procedure: a. Dissolve the product from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v). b. Stir the solution at room temperature for 1-2 hours, monitoring the deprotection of the tert-butyl group by LC-MS. c. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. d. Dissolve the resulting carboxylic acid in anhydrous DMF. e. In a separate vessel, dissolve the target protein ligand (1.0 eq) in anhydrous DMF. f. To the target protein ligand solution, add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes. g. Add the solution of the deprotected linker-E3 ligase conjugate to the activated target protein ligand. h. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. i. Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 12, 24, or 48 hours). Include a vehicle control (DMSO). c. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Quantify the protein concentration of the lysates using a BCA assay. e. Normalize the protein concentrations and prepare samples for SDS-PAGE. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. i. Wash the membrane and incubate with the primary antibody for the loading control. j. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. k. Visualize the protein bands using a chemiluminescent substrate and an imaging system. l. Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the PROTAC synthesis workflow and the logic behind linker selection.
Conclusion
This compound represents a valuable and versatile linker for the construction of complex bioconjugates, most notably PROTACs. Its PEG8 spacer is anticipated to confer favorable properties of solubility and flexibility, which are critical for achieving potent biological activity. While direct comparative data for this specific molecule is not yet prevalent in the literature, the established principles of PROTAC design and the performance of similar PEG8-containing constructs strongly suggest its utility. The experimental protocols provided herein offer a robust framework for researchers to empirically evaluate and optimize the use of this compound in their specific therapeutic design, thereby contributing to the advancement of targeted protein degradation and other bioconjugation strategies.
References
A Researcher's Guide to PROTAC Linkers: A Performance Comparison
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker that connects the two. While often perceived as a simple spacer, the linker is a key determinant of a PROTAC's efficacy, influencing its degradation efficiency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a passive component; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, all of which can compromise the degradation efficiency of the PROTAC.[1]
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.[2]
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, offering a quantitative comparison of how different linker types, lengths, and compositions affect PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted phenyl) | Modified PROTACs | No activity |
Table 4: Comparison of Alkyl vs. PEG Linkers for Cereblon (CRBN) Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Table 5: Comparative Degradation Efficiency of BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Safety Operating Guide
Proper Disposal of Bromo-PEG8-CH2COOtBu: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Bromo-PEG8-CH2COOtBu, a halogenated polyethylene glycol (PEG) derivative, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical structure, this compound is classified as hazardous waste and requires a specific disposal protocol. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: All handling and disposal steps should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[2][4]
In the event of a spill, immediately evacuate the area and remove all sources of ignition. The spill should be contained and soaked up with an inert absorbent material, such as vermiculite or sand. The contaminated absorbent must then be collected in a sealed, properly labeled hazardous waste container.
Waste Collection and Segregation
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams to facilitate appropriate treatment and disposal, which can also help in reducing disposal costs.
Step-by-Step Collection Protocol:
-
Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable for this type of waste.
-
Label the Container: The waste container must be clearly labeled as "Hazardous Waste" and should include:
-
The full chemical name: "this compound" and any other chemical constituents in the waste mixture with their approximate percentages.
-
The words "Halogenated Organic Waste".
-
The relevant hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).
-
The name of the principal investigator or lab supervisor.
-
The date the waste was first added to the container.
-
-
Collect the Waste: Carefully transfer the this compound waste into the designated container. Avoid overfilling; containers should not be filled beyond 90% of their capacity.
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Store the Waste Container Safely: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from heat, sparks, and open flames. Ensure secondary containment is in place to capture any potential leaks.
The following diagram illustrates the workflow for waste segregation and collection:
Caption: Workflow for Segregation and Collection of Halogenated Waste.
Formal Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal company. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Arrange for Waste Pickup: Once the waste container is nearly full (around 75-90%), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Prepare for Transport: Ensure the waste container is clean on the outside, properly sealed, and the label is complete and legible.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
-
Handover to EHS: Transfer the waste to authorized EHS personnel for final disposal.
The logical relationship for the disposal process is outlined in the diagram below:
Caption: The Formal Chemical Waste Disposal Process.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Container Fill Level | < 90% | |
| Halogen Content for Classification | > 2% | |
| Satellite Accumulation Limit | Up to 25 gallons (may vary by institution) | |
| Holding Time for Full Container | Must be removed within 3 days |
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Bromo-PEG8-CH2COOtBu
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Bromo-PEG8-CH2COOtBu, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashes or splattering.[1][2] |
| Hands | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile or neoprene gloves are recommended.[1][3] For extended operations or direct contact, double gloving provides an additional layer of protection. Inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory Coat (Flame-Resistant Recommended) | A long-sleeved, buttoned lab coat made of a low-flammability material like Nomex® or treated cotton should be worn. Ensure cuffs are snug to prevent exposure of the wrists. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Feet | Closed-Toed Shoes | Shoes must cover the entire foot; sandals or perforated shoes are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure minimizes the risk of accidental exposure or spills.
-
Preparation :
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents to avoid interruptions during handling.
-
Have a spill kit readily accessible.
-
-
Handling :
-
Conduct all weighing and transferring of this compound inside a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Keep containers of the chemical sealed when not in use.
-
-
Post-Handling :
-
Thoroughly clean the work area after completion of the task.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
This includes excess reagent, contaminated consumables (e.g., gloves, pipette tips, paper towels), and empty containers.
-
-
Waste Classification :
-
The waste should be classified as halogenated organic waste.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not pour this chemical down the drain or dispose of it with regular trash.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
